Topoisomerase II|A-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-hydroxy-7-[2-hydroxy-3-(2-piperidin-1-ylethylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H30N2O5/c28-19(16-26-9-12-27-10-5-2-6-11-27)17-31-20-13-21(29)25-22(30)15-23(32-24(25)14-20)18-7-3-1-4-8-18/h1,3-4,7-8,13-15,19,26,28-29H,2,5-6,9-12,16-17H2 |
InChI Key |
WHVFIPDZGJPKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC(COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: A-IN-5, a Novel Topoisomerase II Alpha Catalytic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Topoisomerase II alpha (Topo IIα) catalytic inhibitor A-IN-5, a promising compound in the landscape of cancer therapeutics. A-IN-5, identified as compound 6 in the primary literature, is a 7-(3-aminopropyloxy)-substituted flavone analogue that has demonstrated significant potential in overcoming resistance to conventional cancer therapies.[1] This document details its chemical structure, mechanism of action, quantitative biological activity, and the experimental protocols utilized for its characterization.
Core Compound Identity: A-IN-5 (Compound 6)
A-IN-5 is a synthetic flavone derivative designed as a catalytic inhibitor of Topo IIα. Its chemical structure is characterized by a 7-(3-aminopropyloxy) substitution on the flavone backbone, with two methoxy groups at the 3' and 4' positions of the B-ring.
Chemical Structure:
-
IUPAC Name: 7-(3-aminopropoxy)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
-
Molecular Formula: C₂₀H₂₁NO₅
-
Molecular Weight: 367.39 g/mol
Mechanism of Action
A-IN-5 functions as a catalytic inhibitor of Topo IIα, distinguishing it from Topo II poisons like etoposide. Instead of stabilizing the DNA-Topo IIα cleavage complex, which can lead to genotoxicity, A-IN-5 interferes with the catalytic cycle of the enzyme.[1] Its proposed mechanism involves:
-
DNA Intercalation: A-IN-5 inserts itself between the base pairs of the DNA double helix.
-
Minor Groove Binding: The compound also binds to the minor groove of the DNA.
This dual interaction with DNA is thought to prevent Topo IIα from binding to its DNA substrate, thereby inhibiting its function without causing double-strand breaks.[1] This mechanism suggests a potentially more favorable safety profile with reduced genotoxicity compared to Topo II poisons.[1]
Quantitative Biological Activity
The biological activity of A-IN-5 has been quantified through various in vitro assays, demonstrating its potency against several cancer cell lines.
| Cell Line | Assay Type | IC₅₀ (μM) | Reference |
| DU145 (Prostate Cancer) | Cell Viability (MTT) | 0.13 | [1] |
| HCT15 (Colon Cancer) | Cell Viability (MTT) | 9.25 | [1] |
| T47D (Breast Cancer) | Cell Viability (MTT) | 0.53 | [1] |
| Topo IIα Relaxation | Enzymatic Assay | >100 (inhibition at 100 µM) | [1] |
Signaling Pathways and Cellular Effects
A-IN-5 has been shown to induce cell cycle arrest and apoptosis in castration-resistant prostate cancer (CRPC) cells. Its activity is linked to the modulation of key cell cycle regulatory proteins.
References
Cellular Effects of Topoisomerase II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Topoisomerase II (Topo II) is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology, which is vital for cellular processes such as DNA replication, transcription, and chromosome segregation. By introducing transient double-strand breaks (DSBs) in the DNA, Topo II allows for the passage of another DNA segment through the break, thereby resolving DNA tangles and supercoils. This unique mechanism, however, also makes Topo II a prominent target for anticancer drugs. This technical guide provides a comprehensive overview of the cellular effects of Topoisomerase II, detailing its mechanism of action, its multifaceted roles in cellular physiology, and the consequences of its inhibition by pharmacological agents. We present quantitative data on the effects of common Topo II inhibitors, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
The Core Mechanism of Topoisomerase II
Topoisomerase II enzymes are ATP-dependent homodimers that catalyze changes in DNA topology by creating a transient double-strand break in one DNA duplex (the "G" or gate segment) to allow for the passage of another intact DNA duplex (the "T" or transport segment). This process is essential for resolving DNA catenanes (interlinked rings) and precatenanes that arise during DNA replication, as well as for relaxing supercoils generated during transcription.[1][2]
The catalytic cycle of Topoisomerase II can be summarized in the following key steps:
-
Binding of the G-segment DNA to the enzyme.
-
Binding of ATP and the T-segment DNA.
-
Cleavage of the G-segment, forming a covalent intermediate where each 5' end of the broken DNA is linked to a tyrosine residue in the enzyme.
-
Passage of the T-segment through the G-segment break.
-
Religation of the G-segment.
-
Hydrolysis of ATP, which resets the enzyme for another catalytic cycle.
Vertebrates express two isoforms of Topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ). Topo IIα is predominantly expressed in proliferating cells and is essential for chromosome condensation and segregation during mitosis.[3][4] In contrast, Topo IIβ is expressed in both proliferating and quiescent cells and is primarily involved in transcriptional regulation.[2][3]
Cellular Functions of Topoisomerase II
DNA Replication and Transcription
During DNA replication, the progression of the replication fork introduces positive supercoils ahead of it. Topoisomerase II, along with Topoisomerase I, plays a crucial role in relaxing this torsional stress, allowing replication to proceed.[1][2] Furthermore, Topo II is indispensable for the decatenation of newly replicated sister chromatids, ensuring their proper segregation during cell division.[3][4] In the context of transcription, the movement of RNA polymerase along the DNA template also generates supercoiling, which is resolved by topoisomerases to maintain transcriptional integrity.[2] Topo IIβ, in particular, has been implicated in the regulation of gene expression.[3]
Chromosome Segregation
The function of Topoisomerase II is paramount during mitosis. As cells enter mitosis, chromosomes condense and sister chromatids must be fully resolved before they can be segregated into daughter cells. Topo IIα is a major component of the mitotic chromosome scaffold and is responsible for the final decatenation of sister chromatids.[5][6] Inhibition of Topo II activity at this stage leads to incompletely segregated chromosomes, resulting in anaphase bridges, chromosome breakage, and aneuploidy.[3][7]
The Impact of Topoisomerase II Inhibitors
Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. These agents are broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.
Topoisomerase II Poisons
Topoisomerase II poisons, such as etoposide and doxorubicin, act by stabilizing the covalent Topoisomerase II-DNA cleavage complex.[8][9] This trapping of the intermediate prevents the religation of the DNA double-strand break, leading to an accumulation of protein-linked DNA breaks. These stabilized cleavage complexes are converted into permanent DSBs upon collision with replication forks or transcription machinery, triggering a DNA damage response.[10]
The cellular consequences of Topoisomerase II poisons include:
-
Activation of the DNA Damage Response (DDR): The accumulation of DSBs activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase).[4][11] These kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage.[3]
-
Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[12][13]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[14][15]
Catalytic Inhibitors
Catalytic inhibitors of Topoisomerase II, such as ICRF-193, act by preventing the enzyme from completing its catalytic cycle, often by inhibiting ATP hydrolysis.[16][17] Unlike poisons, these inhibitors do not stabilize the cleavage complex but rather trap the enzyme in a closed-clamp conformation on the DNA. This leads to a failure to resolve DNA catenations, resulting in mitotic catastrophe due to incomplete chromosome segregation.[17]
Quantitative Data on Topoisomerase II Inhibition
The cytotoxic effects of Topoisomerase II inhibitors are cell-type dependent and are often quantified by the half-maximal inhibitory concentration (IC50). The induction of DNA damage can be quantified by measuring the levels of γH2AX.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide | 1A9 | Human Ovarian Cancer | 0.15 | [16] |
| Etoposide | 5637 | Human Bladder Cancer | 0.54 | [16] |
| Etoposide | A2780 | Human Ovarian Cancer | 0.07 | [16] |
| Etoposide | A549 | Human Lung Cancer | 3.49 (72h) | [12] |
| Etoposide | SCLC cell lines (median) | Small Cell Lung Cancer | 2.06 (sensitive), 50.0 (resistant) | [18] |
| Doxorubicin | HepG2 | Human Liver Cancer | 12.18 | |
| Doxorubicin | TCCSUP | Human Bladder Cancer | 12.55 | |
| Doxorubicin | BFTC-905 | Human Bladder Cancer | 2.26 | |
| Doxorubicin | HeLa | Human Cervical Cancer | 2.92 | |
| Doxorubicin | MCF-7 | Human Breast Cancer | 2.50 | |
| Doxorubicin | M21 | Human Skin Melanoma | 2.77 | |
| Doxorubicin | AMJ13 | Human Breast Cancer | 223.6 µg/ml | [19] |
| Treatment | Cell Line | Concentration | Time | Observation | Reference |
| Etoposide | A549 | 10 µM and 100 µM | 48h | Statistically significant increase in γ-H2AX foci. | [8] |
| Etoposide | V79 | ≥0.5 µg/ml | - | Statistically significant, near-linear increase in DSBs. | [3] |
| Etoposide | MCF7 | 5 µM | 2h | Appearance of γH2AX foci. | [20] |
| Etoposide | PBMCs | ≥50 µM | 1h | Enhanced foci overlap and pan-nuclear γH2AX staining. | [21] |
Signaling Pathways
DNA Damage Response Pathway
Inhibition of Topoisomerase II by poisons leads to the accumulation of DSBs, which triggers a well-defined signaling cascade to coordinate DNA repair and cell cycle arrest.
Apoptosis Pathway
If the DNA damage induced by Topoisomerase II inhibitors is irreparable, the cell initiates apoptosis through the intrinsic (mitochondrial) pathway.
References
- 1. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 2. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. netjournals.org [netjournals.org]
- 13. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. advetresearch.com [advetresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In Vitro Characterization of Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core in vitro methodologies used to characterize the enzymatic activity of Topoisomerase II (Topo II) and to evaluate the efficacy of potential inhibitors. Topo II is a critical enzyme involved in managing DNA topology, making it a key target in cancer chemotherapy.[1][2] This document details the protocols for essential assays, presents quantitative data for common inhibitors, and illustrates key mechanisms and workflows through diagrams.
Introduction to Topoisomerase II
DNA topoisomerases are enzymes that regulate the topological state of DNA.[3] Type II topoisomerases, including Topo II, function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through the break before resealing it.[3][4] This process, which requires ATP hydrolysis, is crucial for various cellular processes such as DNA replication, transcription, and chromosome segregation.[4][5] There are two major isoforms in vertebrates: Topo IIα and Topo IIβ, with Topo IIα being particularly active during cell division, making it a prime target for anti-cancer drugs.[6]
Core In Vitro Assays for Topoisomerase II Activity
Several key in vitro assays are routinely employed to measure the different facets of Topoisomerase II activity. These assays are fundamental for both basic research and for screening potential drug candidates.
DNA Decatenation Assay
The decatenation assay is a hallmark method for assessing Topo II activity. It relies on the enzyme's ability to resolve catenated (interlinked) DNA networks, such as those found in kinetoplast DNA (kDNA) from the trypanosome Crithidia fasciculata.[5][7] The large kDNA network cannot enter an agarose gel, but upon decatenation by Topo II, the released minicircles can migrate into the gel.[5][7]
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA), 1 mM ATP, and 200 ng of kDNA in a final volume of 20 µL.[7][8]
-
Enzyme Addition: Add purified Topoisomerase II enzyme (typically 1-5 units) or cellular extract to the reaction mixture.[8] For inhibitor studies, the test compound is typically added before the enzyme.[8]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[5][8]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye (e.g., containing SDS and a tracking dye).[5]
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel.[5] Run the gel at 5-10 V/cm for 2-3 hours.[5]
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative), destain, and visualize the DNA bands under UV light.[5] Decatenated minicircles will appear as distinct bands migrating into the gel.
DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Both supercoiled and relaxed DNA isoforms can be separated by agarose gel electrophoresis due to their different mobilities.[9][10]
-
Reaction Setup: Prepare a reaction mixture similar to the decatenation assay, but replace kDNA with approximately 0.5 µg of supercoiled plasmid DNA (e.g., pBR322).[9]
-
Enzyme Addition: Add varying amounts of Topoisomerase II to titrate the relaxation activity.
-
Incubation: Incubate at 37°C for 30 minutes.[9]
-
Reaction Termination and Electrophoresis: Stop the reaction and analyze the products on a 1% agarose gel.[9]
-
Visualization: Stain and visualize the gel. The supercoiled plasmid will migrate faster than the relaxed topoisomers.
DNA Cleavage Assay
This assay is crucial for identifying Topoisomerase II poisons, which stabilize the covalent enzyme-DNA cleavage complex.[11][12] This leads to an accumulation of DNA breaks that can be visualized by a shift in the DNA band from supercoiled to linear and nicked forms on an agarose gel.
-
Reaction Setup: Incubate purified Topo II with supercoiled plasmid DNA in a suitable cleavage buffer (often similar to the relaxation buffer, but ATP may be omitted for certain inhibitors).[11]
-
Inhibitor Addition: Add the potential Topo II poison and incubate to allow the formation of cleavage complexes.
-
Denaturation: Stop the reaction and denature the enzyme by adding SDS and Proteinase K.[11][13] This reveals the DNA breaks.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear and nicked DNA indicates the stabilization of the cleavage complex.
ATPase Assay
Since ATP hydrolysis is essential for the catalytic cycle of Topo II, measuring its ATPase activity provides another means to characterize the enzyme and its inhibitors.[14][15] These assays typically measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reaction Setup: Combine Topoisomerase II, DNA (as a cofactor), and the test compound in an appropriate reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).[14]
-
Phosphate Detection: Stop the reaction and quantify the released phosphate using a colorimetric method, such as those based on malachite green.[14][15] The absorbance is then measured at a specific wavelength (e.g., 650 nm).[14]
Quantitative Data for Common Topoisomerase II Inhibitors
The inhibitory potency of compounds is often expressed as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some well-known Topoisomerase II inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| Etoposide | Poison | Topoisomerase IIα | 56,000 | [16] |
| Doxorubicin | Poison (Intercalator) | Topoisomerase IIα | 880 - 3,000 | [16] |
| Merbarone | Catalytic Inhibitor | Topoisomerase IIα | 32,000 - 120,000 | [16] |
| Mitoxantrone | Poison (Intercalator) | Topoisomerase II | Varies | [17] |
Visualizing Key Processes
Diagrams are essential for understanding the complex mechanisms and workflows involved in Topoisomerase II characterization.
Topoisomerase II Catalytic Cycle
The following diagram illustrates the key steps in the Topoisomerase II catalytic cycle, from DNA binding and cleavage to strand passage and ligation.[18]
References
- 1. embopress.org [embopress.org]
- 2. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Topoisomerase - Wikipedia [en.wikipedia.org]
- 4. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. DNA cleavage assay kit [profoldin.com]
- 13. academic.oup.com [academic.oup.com]
- 14. profoldin.com [profoldin.com]
- 15. DNA topoisomerase ATPase assay kits [profoldin.com]
- 16. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Studies of Topoisomerase II
This whitepaper provides a comprehensive overview of the foundational research on Topoisomerase II enzymes. It details their discovery, the elucidation of their fundamental mechanisms, and the early experimental protocols that enabled their characterization. Quantitative data from seminal studies are summarized, and key processes are visualized to offer a clear understanding of the core concepts that underpin our current knowledge of this critical enzyme class.
Introduction: The Topological Challenge of DNA
The double-helical nature of DNA presents significant topological challenges for cellular processes like replication, transcription, and chromosome segregation. The unwinding of DNA in one location necessitates overwinding in another, and replicated chromosomes can become entangled.[1] DNA topoisomerases are the essential enzymes that resolve these topological problems by introducing transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break.[1] Type II topoisomerases are a distinct class of these enzymes that catalyze topological changes by generating a transient double-strand break in DNA, a mechanism that is fundamental to their biological roles.[2][3]
Discovery of a New Class of Enzyme
Prokaryotic Topoisomerase II: DNA Gyrase
The first Type II topoisomerase, named DNA gyrase, was discovered in Escherichia coli in 1976 by Martin Gellert and his colleagues.[1][4] This discovery was a landmark, revealing an enzyme with the unique, ATP-dependent ability to introduce negative supercoils into closed-circular DNA.[1][5] This function is crucial for bacteria to maintain their DNA in a superhelical state, which is necessary for processes like replication.[5] Early studies quickly established that DNA gyrase is a heterotetramer, composed of two GyrA subunits and two GyrB subunits (A₂B₂).[4][5][6] The investigation of pre-existing antibacterial agents, the quinolones (e.g., nalidixic acid) and coumarins (e.g., novobiocin), revealed that they targeted this newly discovered enzyme, establishing it as a key antibacterial target.[4]
Eukaryotic Topoisomerase II
Following the discovery of DNA gyrase, analogous enzyme activities were identified in eukaryotic cells.[1] Unlike bacterial gyrase, the primary role of eukaryotic Topoisomerase II is the relaxation of both positive and negative supercoils and, critically, the decatenation (unlinking) of intertwined daughter chromatids following DNA replication.[1][3] This decatenation function was shown to be absolutely essential for chromosome segregation during mitosis.[3]
A significant advancement in the late 1980s was the discovery of two distinct isoforms of Topoisomerase II in vertebrates, designated α and β. In 1987, the β isoform was first reported, purified from a drug-resistant murine leukemia cell line.[7] It was identified as a 180 kDa protein (p180), distinct from the more well-known 170 kDa isoform (p170), which was later designated Topoisomerase IIα.[7] Genetic mapping confirmed that these were two distinct gene products, not merely splice variants or proteolytic fragments.[7]
Early Mechanistic Insights: The Strand-Passage Model
Biochemical studies rapidly converged on a general mechanism for all Type II topoisomerases, often referred to as the "strand-passage" or "two-gate" mechanism.[8] This model, which requires the hydrolysis of ATP, describes how the enzyme alters DNA topology by passing one intact DNA duplex (the "T" or transport segment) through a transient, enzyme-mediated double-strand break in another DNA duplex (the "G" or gate segment).[7][8][9] This action changes the DNA's linking number in steps of two.[2]
The catalytic cycle involves several key steps:
-
G-Segment Binding: The enzyme, a homodimer, binds to the G-segment of DNA.[8][9]
-
T-Segment Capture: Upon binding two molecules of ATP at the N-terminal domains, the enzyme undergoes a conformational change, capturing the T-segment.[2][8] This closure of the "N-gate" traps the T-segment.[8]
-
G-Segment Cleavage: The enzyme cleaves both strands of the G-segment, creating a 4-base pair stagger.[10] Each subunit's active-site tyrosine forms a covalent phosphotyrosine bond with the 5' end of the break.[2][10]
-
Strand Passage: The T-segment is passed through the opened G-segment gate.[3]
-
G-Segment Ligation & T-Segment Release: The G-segment is resealed, and subsequent conformational changes, driven by ATP hydrolysis, lead to the release of the T-segment through a C-terminal gate.[1][2]
Data Presentation: Enzyme and Inhibitor Characteristics
Early research quantified the basic properties of these enzymes and the effects of molecules that interfere with their function.
| Enzyme/Subunit | Source | Molecular Weight (kDa) | Notes |
| GyrA | E. coli | ~96 | Subunit responsible for DNA cleavage and reunion. Target of quinolone drugs.[4] |
| GyrB | E. coli | ~88 | Subunit containing the ATP-binding site. Target of coumarin drugs.[4] |
| Topoisomerase IIα | Mammalian | ~170 | Referred to as p170 in early studies.[7] Expression is correlated with cell proliferation. |
| Topoisomerase IIβ | Mammalian | ~180 | Referred to as p180 in early studies.[7] Expressed in both proliferating and non-proliferating cells.[7] |
| Early Inhibitor Class | Example(s) | Target | Mechanism of Action |
| Coumarins | Novobiocin, Coumermycin | DNA Gyrase (GyrB) | Competitive inhibitors of ATP hydrolysis.[4] |
| Quinolones | Nalidixic Acid, Oxolinic Acid | DNA Gyrase (GyrA) | Interfere with the DNA breakage-reunion reaction.[4] |
| Epipodophyllotoxins | Etoposide, Teniposide | Eukaryotic Topoisomerase II | "Poisons" that stabilize the covalent enzyme-DNA cleavage complex, inhibiting the religation step.[2][10] |
| Acridines | Amsacrine | Eukaryotic Topoisomerase II | Intercalate into DNA and act as poisons, stabilizing the cleavage complex.[7] |
Experimental Protocols
The characterization of Topoisomerase II was made possible by the development of specific in vitro assays.
Decatenation of Kinetoplast DNA (kDNA)
This became the hallmark assay for Topoisomerase II activity.[11]
-
Principle: Topoisomerase II is unique in its ability to separate the interlocked rings of a catenated DNA network.[11][12]
-
Substrate: Kinetoplast DNA (kDNA) isolated from the mitochondria of trypanosomes like Crithidia fasciculata. This substrate is a large network of thousands of catenated DNA minicircles.[11][12]
-
Methodology:
-
kDNA is incubated with the purified enzyme or cell extract in a reaction buffer containing ATP and Mg²⁺.[12][13]
-
Topoisomerase II passes DNA strands through each other to decatenate the network, releasing individual, covalently closed minicircles.
-
The reaction is stopped (e.g., with SDS and proteinase K).
-
Products are analyzed by agarose gel electrophoresis. The large, catenated kDNA network cannot enter the gel, while the decatenated minicircles can migrate into the gel as distinct bands.[12]
-
-
Application: This assay is highly specific for Type II topoisomerases and can be used with crude cell extracts.[14] It is widely used to screen for inhibitors of the enzyme's catalytic activity.
Relaxation of Supercoiled DNA
This assay measures the ability of the enzyme to remove supercoils from plasmid DNA.
-
Principle: Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase II can relax supercoiled DNA in an ATP-dependent manner.[13]
-
Substrate: A negatively supercoiled plasmid DNA, such as pBR322.[13]
-
Methodology:
-
Supercoiled plasmid is incubated with the enzyme and necessary cofactors (ATP, Mg²⁺).
-
The enzyme introduces transient double-strand breaks to remove supercoils, resulting in a population of relaxed topoisomers.
-
Reaction products are separated by agarose gel electrophoresis. The supercoiled substrate appears as a fast-migrating band, while the relaxed products appear as a series of slower-migrating bands.
-
DNA Cleavage Assay
This assay is used to detect the formation of the covalent enzyme-DNA intermediate and is particularly important for studying Topoisomerase II "poisons."
-
Principle: Topoisomerase II poisons stabilize the "cleavage complex," an intermediate where the enzyme is covalently bonded to the 5' ends of the broken DNA. This stabilization prevents the re-ligation step and leads to an accumulation of linear, protein-linked DNA.
-
Methodology:
-
A radiolabeled DNA substrate is incubated with the enzyme and the potential poison.
-
The reaction is stopped with a strong denaturant (like SDS) which traps the covalent complex.
-
Proteinase K is added to digest the protein, leaving a short peptide attached to the DNA.
-
The resulting DNA breaks are analyzed by denaturing gel electrophoresis to map the cleavage sites.
-
Visualizing the Catalytic Cycle
The early mechanistic data led to the formulation of the strand-passage model, which can be visualized as a series of conformational changes and gates opening and closing.
Conclusion
The early studies on Topoisomerase II, from the discovery of DNA gyrase to the characterization of eukaryotic isoforms and the development of elegant assays, laid a critical foundation for the field. This initial research not only defined the fundamental, ATP-dependent strand-passage mechanism but also established Topoisomerase II as a vital target for both antibacterial and anticancer drugs. The concepts and methodologies developed during this foundational period continue to influence research into DNA topology, chromosome dynamics, and the development of novel therapeutics.
References
- 1. Topoisomerase - Wikipedia [en.wikipedia.org]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase II: a fitted mechanism for the chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Methodological & Application
Application Notes and Protocols for Utilizing Topoisomerase II in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key applications of Topoisomerase II (Topo II) in research and drug development, with a focus on its role as a critical target in cancer therapy. Detailed protocols for essential assays and a summary of quantitative data for common inhibitors are included to facilitate experimental design and data interpretation.
Introduction
DNA Topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[2][3] This mechanism is essential for relieving torsional stress and decatenating intertwined DNA molecules.[3]
Human cells express two isoforms of Topoisomerase II: alpha (TOP2A) and beta (TOP2B). TOP2A is predominantly expressed in proliferating cells and is a well-established target for a number of anti-cancer drugs.[4] These drugs, often referred to as Topo II inhibitors, disrupt the enzyme's catalytic cycle, leading to the accumulation of DNA double-strand breaks and subsequent cell death, typically through apoptosis.[5][6]
There are two main classes of Topo II inhibitors:
-
Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the covalent complex between Topo II and DNA, preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of cytotoxic DNA breaks.
-
Topoisomerase II Catalytic Inhibitors: These compounds, like merbarone, interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex.[7] They can, for example, inhibit ATP binding or hydrolysis, which is necessary for the enzyme's function.
The study of Topoisomerase II and its inhibitors is a cornerstone of cancer research and drug development. The following sections provide detailed protocols for key assays used to characterize Topo II activity and inhibition, along with quantitative data for several inhibitors.
Key Applications of Topoisomerase II
-
Drug Screening and Development: Topo II is a primary target for the discovery and development of novel anticancer agents. In vitro assays are crucial for identifying and characterizing new inhibitors.
-
Cancer Biology Research: Studying the effects of Topo II inhibition provides insights into the cellular responses to DNA damage, cell cycle checkpoints, and apoptosis.[5][8]
-
Mechanism of Action Studies: Elucidating how different compounds interact with Topo II and affect its function is essential for understanding their therapeutic potential and potential side effects.
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibition of this activity is a hallmark of many Topo II-targeting drugs.
Principle: Supercoiled plasmid DNA has a compact structure and migrates faster in an agarose gel compared to its relaxed form. Topo II, in the presence of ATP, relaxes the supercoiled DNA, resulting in a slower migrating band. Inhibitors will prevent this conversion.
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP[9]
-
5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[10]
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl final volume:
-
2 µl of 10x Topo II Reaction Buffer
-
200 ng of supercoiled plasmid DNA
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to bring the volume to 18 µl
-
-
Add 2 µl of diluted Topoisomerase IIα (1-10 units) to each reaction tube.
-
Mix gently and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 4 µl of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/ml) in 1x TAE buffer.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Visualize the DNA bands under UV light and document the results.
Data Analysis: The conversion of supercoiled DNA to relaxed DNA is observed. The concentration of the test compound that inhibits 50% of the relaxation activity (IC50) can be determined by quantifying the band intensities.
Topoisomerase II Decatenation Assay
This assay is highly specific for Topoisomerase II and measures its ability to separate interlocked DNA circles (catenated DNA).
Principle: Kinetoplast DNA (kDNA), isolated from trypanosomes, is a network of thousands of interlocked circular DNA molecules. Due to its large size, kDNA cannot enter an agarose gel. Topo II decatenates the kDNA, releasing minicircles that can migrate into the gel. Inhibitors prevent this release.[13]
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Reaction Buffer (as for relaxation assay)
-
5x Stop Buffer/Gel Loading Dye (as for relaxation assay)
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Test compounds
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl final volume:
-
2 µl of 10x Topo II Reaction Buffer
-
200 ng of kDNA
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to bring the volume to 18 µl
-
-
Add 2 µl of diluted Topoisomerase IIα (1-5 units) to each reaction tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µl of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/ml) in 1x TAE buffer.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Visualize the DNA bands under UV light and document the results.
Data Analysis: The appearance of decatenated minicircles is indicative of Topo II activity. The IC50 value for an inhibitor can be determined by quantifying the amount of released minicircles at different inhibitor concentrations.
Topoisomerase II Cleavage Assay
This assay is used to identify Topoisomerase II poisons that stabilize the covalent DNA-enzyme complex.
Principle: Topo II poisons trap the enzyme in a covalent complex with the DNA, leading to the accumulation of linear DNA from a circular plasmid substrate.
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA
-
10x Topo II Reaction Buffer
-
5x Stop Buffer containing SDS (e.g., 5% SDS, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Test compounds
Procedure: [16]
-
On ice, prepare reaction mixtures as for the relaxation assay.
-
Add Topoisomerase IIα and incubate at 37°C for 20 minutes to allow cleavage complex formation.
-
Stop the reaction and dissociate the non-covalently bound protein by adding SDS to a final concentration of 1% and EDTA to 25 mM.
-
Add Proteinase K (to a final concentration of 50 µg/ml) and incubate at 37°C for 30 minutes to digest the Topoisomerase II.
-
Add gel loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA as described previously.
Data Analysis: The appearance of a linear DNA band indicates the stabilization of the cleavage complex by the test compound. The amount of linear DNA can be quantified to determine the potency of the inhibitor.
Quantitative Data: Topoisomerase II Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common Topoisomerase II inhibitors. These values can vary depending on the specific assay conditions, enzyme source, and cell line used.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| Etoposide | Topoisomerase IIα | 56000 | [7] |
| Doxorubicin | Topoisomerase IIα | 880 - 3000 | [7] |
| Merbarone | Topoisomerase IIα | 32000 - 120000 | [7] |
| Amsacrine | Topoisomerase II | 2500 - 10000 | [7] |
| Genistein | Topoisomerase II | 400000 | [7] |
| Mitoxantrone | Topoisomerase II | 9650 | [17] |
| Teniposide | Topoisomerase II | - | - |
| Daunorubicin | Topoisomerase II | - | - |
| Idarubicin | Topoisomerase II | - | - |
| Epirubicin | Topoisomerase II | - | - |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Etoposide-Induced Apoptosis
Etoposide, a Topoisomerase II poison, induces DNA double-strand breaks, which trigger a cascade of cellular events culminating in apoptosis. The p53 tumor suppressor protein plays a central role in this process.[5]
Caption: Etoposide-induced DNA damage and apoptosis pathway.
Experimental Workflow: Topoisomerase II Decatenation Assay
The following diagram illustrates the key steps in the Topoisomerase II decatenation assay.
Caption: Workflow for the Topoisomerase II decatenation assay.
Logical Relationship: Topoisomerase II Inhibitor Classes
This diagram illustrates the classification of Topoisomerase II inhibitors.
Caption: Classification of Topoisomerase II inhibitors.
References
- 1. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase - Wikipedia [en.wikipedia.org]
- 3. sdbonline.org [sdbonline.org]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage [indigo.uic.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. topogen.com [topogen.com]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Introduction to Topoisomerase II
DNA Topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology.[1][2] These enzymes are vital for numerous cellular processes, including DNA replication, transcription, chromosome condensation, and segregation during mitosis.[3][4][5] Topoisomerase II functions by creating a transient double-stranded break in one DNA segment, allowing another intact DNA duplex to pass through the break, and then resealing the break.[2][6] This intricate mechanism, which requires ATP hydrolysis, allows the enzyme to resolve DNA tangles, knots, and supercoils, thereby maintaining the integrity of the genome.[2][7][8]
There are two main isoforms of Topoisomerase II in human cells, alpha and beta. Topoisomerase II alpha is highly expressed in proliferating cells and is essential for cell division, while the beta isoform is present in most cell types regardless of their proliferative state and its physiological functions are still being fully elucidated.[9]
Clinical Relevance and Drug Development
The critical function of Topoisomerase II in cell division has made it a key target for anticancer drug development.[1][10] Drugs targeting this enzyme are broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.[4][9]
-
Topoisomerase II Poisons: These agents, which include widely used chemotherapeutic drugs like etoposide, doxorubicin, and mitoxantrone, act by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA.[5][11][12] This leads to an accumulation of double-strand DNA breaks, which are toxic to the cell and can trigger apoptosis.[12][13]
-
Topoisomerase II Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP binding or DNA binding, thereby preventing the enzyme from carrying out its function.[4][9] This class of inhibitors is being explored as a potential therapeutic strategy with a different side-effect profile, potentially avoiding the DNA damage associated with poisons.[9][14][15]
The development of resistance to Topoisomerase II inhibitors and the risk of secondary malignancies are significant challenges in their clinical use.[12][16] Therefore, ongoing research focuses on developing novel inhibitors with improved efficacy and safety profiles.[9][15]
Key Signaling Pathways and Experimental Workflows
The mechanism of action of Topoisomerase II and its inhibitors can be visualized through signaling pathways and experimental workflows.
Caption: The catalytic cycle of Topoisomerase II, a multi-step process involving DNA binding, cleavage, strand passage, and religation, fueled by ATP hydrolysis.
Caption: Topoisomerase II inhibitors are classified as poisons, which trap the enzyme-DNA cleavage complex, or catalytic inhibitors, which block other steps of the enzymatic cycle.
Caption: The workflow for a Topoisomerase II decatenation assay, a common method to measure enzyme activity and the effect of inhibitors.
Quantitative Data: Topoisomerase II Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common Topoisomerase II inhibitors. These values can vary depending on the specific assay conditions, cell line, and purity of the enzyme and inhibitor.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Cell Line/Assay |
| Etoposide | Topoisomerase IIα/β | 1 - 50 | Poison | Various cancer cell lines |
| Doxorubicin | Topoisomerase IIα/β | 0.1 - 1 | Poison (Intercalator) | Various cancer cell lines |
| Mitoxantrone | Topoisomerase IIα/β | 0.01 - 0.5 | Poison (Intercalator) | Various cancer cell lines |
| Teniposide | Topoisomerase IIα/β | 0.1 - 10 | Poison | Various cancer cell lines |
| ICRF-187 (Dexrazoxane) | Topoisomerase IIβ | 10 - 100 | Catalytic Inhibitor | Cardioprotective agent studies |
| Novobiocin | Bacterial Gyrase (Topo II) | 0.1 - 1 | Catalytic Inhibitor (ATPase) | Bacterial assays |
| Ciprofloxacin | Bacterial Gyrase (Topo II) | 0.1 - 5 | Poison | Bacterial assays |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topoisomerase II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA) from Crithidia fasciculata, into individual circular DNA molecules.[3][17]
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
-
Proteinase K (20 mg/mL)
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
1x TAE buffer
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of assays. For a single 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng/µL)
-
Test compound (inhibitor) or vehicle control (e.g., DMSO)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer to the desired concentration. Add 2 µL of the diluted enzyme to the reaction mixture. The final enzyme concentration should be determined empirically, but a typical starting point is 1-5 units per reaction.
-
Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 2 µL of 10% SDS. For reactions with crude extracts, add 1 µL of Proteinase K and incubate for an additional 15 minutes at 37°C to digest proteins.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x Stop Solution/Loading Dye to each reaction tube.
-
Agarose Gel Electrophoresis: Load the entire sample into a well of a 1% agarose gel containing ethidium bromide. Run the gel at 5-10 V/cm until the dye front has migrated approximately two-thirds of the way down the gel.[17]
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated, relaxed circular DNA will migrate into the gel as distinct bands. The presence of linearized DNA indicates the action of a Topoisomerase II poison.
Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA.[18]
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Dilution Buffer
-
Stop Solution/Loading Dye
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
1x TAE buffer
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of assays. For a single 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Test compound (inhibitor) or vehicle control
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer. Add 2 µL of the diluted enzyme to the reaction mixture.
-
Incubation: Gently mix and incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1-2 V/cm) for a longer duration to achieve good separation of topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate fastest, followed by linear DNA, and then relaxed circular DNA. A decrease in the supercoiled band and an increase in the relaxed band indicate Topoisomerase II activity.
Protocol 3: In Vivo Complex of Enzyme (ICE) Assay
This protocol is for detecting and quantifying covalent Topoisomerase II-DNA complexes in living cells.[3]
Materials:
-
Cell culture medium
-
Test compound (Topoisomerase II inhibitor)
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Ultracentrifuge and tubes
-
Equipment for DNA quantification (e.g., spectrophotometer or fluorometer)
-
Antibodies for Western blotting (anti-Topoisomerase II)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound for the desired time.
-
Cell Lysis: Lyse the cells directly in the culture dish by adding lysis buffer. Scrape the viscous lysate and collect it.
-
DNA Shearing: Shear the genomic DNA by passing the lysate through a 21-gauge needle several times.
-
Cesium Chloride Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C. This separates free protein from DNA and protein-DNA complexes.
-
Fraction Collection: Carefully collect fractions from the bottom of the tube.
-
Detection of Topoisomerase II-DNA Complexes:
-
DNA Quantification: Measure the DNA concentration in each fraction.
-
Western Blotting: Perform Western blotting on the fractions using an anti-Topoisomerase II antibody to detect the enzyme covalently bound to the DNA.
-
-
Analysis: An increase in the amount of Topoisomerase II found in the DNA-containing fractions in treated cells compared to control cells indicates the formation of covalent enzyme-DNA complexes.
References
- 1. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]
- 2. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Managed Acquisition of Chemoresistance as an Informative Tool for Tumor Research [mdpi.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
Experimental Design for Topoisomerase II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] By creating transient double-stranded breaks in the DNA, Topo II allows for the passage of another DNA segment, thereby resolving DNA tangles and supercoils.[2][3] This catalytic activity is essential for maintaining genomic integrity.
There are two major forms of topoisomerases: type I, which creates single-stranded DNA breaks, and type II, which generates double-stranded breaks.[1] Topo II's unique ability to decatenate intertwined DNA circles makes it a critical target for cancer therapeutics.[1][4] Many anticancer drugs function by inhibiting Topo II, leading to the accumulation of DNA damage and subsequent cell death.[3][5][6] These inhibitors can be broadly categorized as either catalytic inhibitors, which prevent the enzyme's function, or poisons, which stabilize the transient DNA-enzyme complex, leading to persistent DNA breaks.[3][5]
This document provides detailed application notes and protocols for key experimental assays used to study Topo II activity and to screen for potential inhibitors.
Key Topoisomerase II Assays
Several in vitro assays are fundamental for characterizing the activity of Topoisomerase II and for screening potential inhibitors. These assays are based on the enzyme's ability to alter the topology of a DNA substrate, which can be visualized and quantified using agarose gel electrophoresis.
DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA.[7][8] The supercoiled substrate migrates faster through an agarose gel than its relaxed counterpart. As Topo II relaxes the DNA, a ladder of topoisomers with decreasing superhelicity is produced, ultimately resulting in a fully relaxed plasmid.
DNA Decatenation Assay
The decatenation assay is a highly specific measure of Topo II activity.[1][4] It utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes.[1][9] Due to its large size, this network cannot enter an agarose gel. Upon incubation with Topo II, the interlocked minicircles are released and can be visualized as distinct bands on the gel.[1][9]
DNA Cleavage Assay
This assay is designed to identify Topo II poisons that stabilize the covalent enzyme-DNA intermediate, known as the cleavage complex.[10][11] This stabilization leads to an increase in linear DNA resulting from the double-strand breaks.[10] The assay typically uses a supercoiled plasmid DNA substrate, and the formation of linear DNA is detected by agarose gel electrophoresis.[10][11]
Data Presentation
The following tables summarize the typical components and conditions for the key Topoisomerase II assays.
| Table 1: DNA Relaxation Assay Components | |
| Component | Typical Concentration/Amount |
| Supercoiled Plasmid DNA (e.g., pBR322) | 0.1 - 1.0 pmol (e.g., 300 ng)[12] |
| Human Topoisomerase II | 1 - 10 units[12] |
| 10X Reaction Buffer | 1X final concentration[7] |
| ATP | 0.5 - 1.0 mM[12] |
| Total Reaction Volume | 20 - 30 µL[7][12] |
| Incubation Temperature | 30 - 37°C[8][12] |
| Incubation Time | 15 - 30 minutes[8][12] |
| Table 2: DNA Decatenation Assay Components | |
| Component | Typical Concentration/Amount |
| Kinetoplast DNA (kDNA) | 200 ng[4][9] |
| Human Topoisomerase II | 1 - 5 units[4] |
| 10X Reaction Buffer | 1X final concentration[9] |
| ATP | 1 mM[9] |
| Total Reaction Volume | 20 - 30 µL[4][9] |
| Incubation Temperature | 37°C[4] |
| Incubation Time | 30 minutes[4] |
| Table 3: DNA Cleavage Assay Components | |
| Component | Typical Concentration/Amount |
| Supercoiled Plasmid DNA (e.g., pRYG) | 250 ng[10] |
| Human Topoisomerase II | 4 - 6 units[13] |
| 10X Reaction Buffer | 1X final concentration[13] |
| Test Compound/Control Inhibitor (e.g., Etoposide) | Variable |
| Total Reaction Volume | 20 µL[13] |
| Incubation Temperature | 37°C[10] |
| Incubation Time | 15 - 30 minutes[10][13] |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Relaxation Assay
This protocol is adapted from commercially available kits and established methodologies.[7][12]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified Human Topoisomerase II
-
10X Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)[12]
-
Sterile deionized water
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[7]
-
Agarose
-
TBE or TAE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)[7]
Procedure:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL reaction, combine:
-
Add 1 µL of diluted Topoisomerase II (1-10 units) to each tube.[12] Mix gently by pipetting.
-
Incubate the reactions at 37°C for 30 minutes.[7]
-
Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 20 µL of stop solution/loading dye.[7]
-
Vortex briefly and centrifuge for 1-2 minutes.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[7]
-
Stain the gel with ethidium bromide (1 µg/mL) for 15-30 minutes, followed by destaining in water.
-
Visualize the DNA bands under UV light and document the results.
Protocol 2: Topoisomerase II DNA Decatenation Assay
This protocol is based on established methods for assessing Topo II-specific activity.[4][9]
Materials:
-
Kinetoplast DNA (kDNA)
-
Purified Human Topoisomerase II
-
10X Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)[9]
-
10 mM ATP solution
-
Sterile deionized water
-
Stop solution/loading dye
-
Agarose
-
TBE or TAE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)[9]
Procedure:
-
On ice, prepare a reaction mixture in a microcentrifuge tube. For a 30 µL reaction, combine:
-
Add 3 µL of diluted Topoisomerase II to each tube.
-
Mix gently and incubate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of stop solution/loading dye.[9]
-
Vortex briefly and centrifuge for 2 minutes.[9]
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[9]
-
Run the gel at a constant voltage (e.g., 85V for 1 hour).[9]
-
Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water.[9]
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
Protocol 3: Topoisomerase II DNA Cleavage Assay
This protocol is designed to identify compounds that act as Topo II poisons.[10][11]
Materials:
-
Supercoiled plasmid DNA (e.g., pRYG or pBR322)
-
Purified Human Topoisomerase II
-
10X Topo II Cleavage Buffer
-
Test compound and a known Topo II poison (e.g., etoposide or VM26) as a positive control[10]
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Stop solution/loading dye
-
Agarose
-
TBE or TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Assemble the reactions on ice in microcentrifuge tubes. For a 20 µL reaction, combine:
-
Add 2 µL of Topoisomerase II (4-6 units) to initiate the reaction.[13]
-
Incubate at 37°C for 30 minutes.[10]
-
Stop the reaction by adding 2 µL of 10% SDS.[10]
-
Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.[10][11]
-
Add 2 µL of loading dye.
-
Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel until the dye front reaches the bottom.
-
Destain the gel in water and visualize the DNA bands under UV light. The appearance of a linear DNA band indicates cleavage activity.
Visualizations
Caption: The catalytic cycle of Topoisomerase II and the point of action for Topo II poisons.
Caption: A generalized workflow for Topoisomerase II in vitro assays.
Caption: Signaling pathway of Topoisomerase II-mediated DNA damage and cellular responses.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Topoisomerase II in DNA Repair and Recombination in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. inspiralis.com [inspiralis.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Unraveling the Complexity of DNA Topology: A Guide to Utilizing Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective utilization of Topoisomerase II in research and drug development. Topoisomerase II, a ubiquitous enzyme essential for cell viability, modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3][4] Its importance as a therapeutic target, particularly in oncology, has led to the development of numerous assays to probe its function and identify novel inhibitors.[5][6][7]
Application Notes
Topoisomerase II is a key target for anti-cancer drugs due to its essential role in resolving DNA topological problems that arise during cellular processes.[2][5][8] Inhibitors of Topoisomerase II are broadly classified into two categories: poisons and catalytic inhibitors.
-
Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death.[6][8][9] Assays designed to identify and characterize these poisons are crucial in cancer drug discovery.
-
Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic cycle without trapping the cleavage complex. They can inhibit ATP binding or hydrolysis, thereby preventing the enzyme from performing its catalytic function.[10]
The selection of an appropriate assay depends on the specific research question, whether it is to measure the catalytic activity of the enzyme, screen for inhibitors, or elucidate the mechanism of action of a particular compound.
Key Experimental Protocols
Several key in vitro assays are routinely used to measure the activity of Topoisomerase II and to screen for its inhibitors. These include the relaxation assay, the decatenation assay, and the cleavage assay.
Topoisomerase II Relaxation Assay
This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner.[11][12] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
-
Reaction Setup: On ice, prepare a reaction mixture containing the components listed in the table below.
-
Enzyme Addition: Add purified Topoisomerase II enzyme to the reaction mixture. For inhibitor screening, the test compound is typically added before the enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[11]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[13]
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity.
| Component | Final Concentration |
| Assay Buffer (10x) | 1x |
| Supercoiled pBR322 DNA | 0.5 µg |
| ATP | 1 mM |
| Topoisomerase II | 1-5 units |
| Test Compound | Variable |
| Nuclease-free water | To final volume |
| Final Reaction Volume | 20-30 µL |
Note: The optimal amount of enzyme may need to be determined empirically by performing an enzyme titration.[11]
Topoisomerase II Relaxation Assay Workflow.
Topoisomerase II Decatenation Assay
This assay is highly specific for Topoisomerase II and measures its ability to separate interlinked DNA circles (catenated DNA), such as kinetoplast DNA (kDNA).[1][14][15] Catenated kDNA is a large network that cannot enter an agarose gel, while the decatenated minicircles can.[14]
-
Reaction Setup: On ice, prepare a reaction mixture containing the components listed in the table below.
-
Enzyme Addition: Add purified Topoisomerase II or cell extract to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the test compound.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[1][14]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[16]
-
Analysis: Analyze the products by agarose gel electrophoresis. The appearance of decatenated minicircles indicates enzyme activity.
| Component | Final Concentration/Amount |
| Assay Buffer (10x) | 1x |
| Kinetoplast DNA (kDNA) | 200 ng |
| ATP | 1 mM |
| Topoisomerase II | 1-5 units |
| Test Compound | Variable |
| Nuclease-free water | To final volume |
| Final Reaction Volume | 20 µL |
Note: High concentrations of Topoisomerase II can lead to the catenation of circular DNA.[1]
Topoisomerase II Decatenation Assay Workflow.
Topoisomerase II Cleavage Assay
This assay is specifically designed to identify Topoisomerase II poisons that stabilize the cleavage complex. The assay detects the linearization of a circular plasmid DNA substrate.
-
Reaction Setup: Assemble the reaction on ice as detailed in the table below.
-
Enzyme and Compound Addition: Add the test compound followed by the Topoisomerase II enzyme. A known Topoisomerase II poison like etoposide should be used as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[9]
-
Cleavage Complex Trapping: Add SDS to trap the enzyme covalently bound to the DNA.
-
Protein Removal: Digest the protein with proteinase K.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of linear DNA indicates the stabilization of the cleavage complex.[13]
| Component | Final Concentration/Amount |
| Assay Buffer (10x) | 1x |
| Supercoiled Plasmid DNA (e.g., pRYG) | 250 ng |
| Topoisomerase II | ~4 units |
| Test Compound/Etoposide | Variable |
| Nuclease-free water | To final volume |
| Final Reaction Volume | 20 µL |
Note: This assay often requires a higher concentration of enzyme compared to relaxation or decatenation assays.[9]
Topoisomerase II Cleavage Assay Workflow.
Signaling and Regulation
The activity of Topoisomerase II is tightly regulated within the cell, in part through post-translational modifications (PTMs) such as phosphorylation and acetylation.[2][17][18] These modifications can influence the enzyme's catalytic activity, stability, and localization.[2] Understanding these regulatory pathways is crucial for developing targeted therapies.
-
Phosphorylation: Human Topoisomerase II is phosphorylated at multiple sites, with hyperphosphorylation occurring during the G2/M phase of the cell cycle.[2] These modifications are primarily located in the C-terminal domain and can modulate enzyme function and nuclear localization.[2][17]
-
Acetylation: Acetylation sites have been identified on the catalytic domains of Topoisomerase IIα.[2][18] Acetylation can affect key residues involved in ATP hydrolysis and the allosteric regulation of the enzyme's activity.[2]
Regulation of Topoisomerase II by Post-Translational Modifications.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modifications in DNA topoisomerase 2α highlight the role of a eukaryote-specific residue in the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Methods of Computer-Aided Drug Discovery in the Development of Topoisomerase II Inhibitors: Applications and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. Steady-state and rapid kinetic analysis of topoisomerase II trapped as the closed-clamp intermediate by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. inspiralis.com [inspiralis.com]
- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 16. topogen.com [topogen.com]
- 17. researchgate.net [researchgate.net]
- 18. Post-translational modifications in DNA topoisomerase 2? highlight the role of a eukaryote-specific residue in the ATPase domain - CONICET [bicyt.conicet.gov.ar]
Application Notes and Protocols for Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key assays used to study the activity of Topoisomerase II (Topo II), a critical enzyme in DNA replication, transcription, and chromosome segregation. The protocols are intended for researchers in academic and industrial settings, particularly those involved in cancer drug discovery and development.
Topoisomerase II alters DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break before resealing it. This activity is essential for relieving torsional stress and decatenating intertwined DNA molecules. Due to its vital role in cell proliferation, Topo II is a major target for anticancer drugs. These drugs can be broadly categorized as either Topo II poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or catalytic inhibitors, which prevent the enzyme from completing its catalytic cycle without trapping it on the DNA.[1][2][3][4]
This document outlines the protocols for three fundamental assays to characterize Topo II activity and to screen for its inhibitors: the DNA Relaxation Assay, the DNA Decatenation Assay, and the DNA Cleavage Assay.
I. Topoisomerase II DNA Relaxation Assay
The Topo II DNA relaxation assay assesses the ability of the enzyme to relax supercoiled plasmid DNA. In the presence of ATP, Topo II introduces transient double-strand breaks to unwind the supercoiled DNA, resulting in a relaxed form. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.
Experimental Protocol
1. Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[5]
-
10x ATP Solution: 10 mM ATP
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[5]
-
Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[5]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
2. Procedure:
-
On ice, prepare a reaction mixture for each assay. For a final volume of 30 µL, combine:
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10x ATP Solution
-
0.5 µg of supercoiled pBR322 DNA
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to bring the volume to 27 µL.
-
-
Add 3 µL of diluted Topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined empirically by performing a titration curve to find the lowest concentration that gives complete relaxation.
-
Mix gently and incubate the reactions at 37°C for 30 minutes.[5]
-
Stop the reaction by adding 30 µL of the Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1).[5]
-
Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[5]
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.
3. Data Analysis: The supercoiled plasmid DNA will migrate faster than the relaxed circular DNA. The inhibition of Topo II activity will result in a higher proportion of supercoiled DNA. The intensity of the DNA bands can be quantified using densitometry software. The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can then be calculated.
Quantitative Data: Topo II Relaxation Inhibitors
| Inhibitor | Topoisomerase II Isoform | IC50 (µM) | Reference |
| Etoposide | Human Topo IIα | 69.7 | [6] |
Experimental Workflow: DNA Relaxation Assay
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
II. Topoisomerase II DNA Decatenation Assay
The decatenation assay measures the ability of Topo II to resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. This process is crucial for the segregation of newly replicated chromosomes during mitosis. The large kDNA network cannot enter the agarose gel, while the decatenated minicircles can, allowing for a clear distinction between substrate and product.
Experimental Protocol
1. Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[7]
-
10x ATP Solution: 10 mM ATP
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[7]
-
Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[7]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
2. Procedure:
-
On ice, prepare a reaction mixture for each assay. For a final volume of 30 µL, combine:
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10x ATP Solution
-
200 ng of kDNA[6]
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to bring the volume to 27 µL.
-
-
Add 3 µL of diluted Topoisomerase IIα to each reaction tube. The optimal enzyme concentration should be determined by titration.
-
Mix gently and incubate at 37°C for 30 minutes.[6]
-
Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1).[7]
-
Vortex briefly and centrifuge for 2 minutes.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 85V for 1 hour).[7]
-
Stain the gel and visualize the DNA bands.
3. Data Analysis: The catenated kDNA will remain in the loading well, while the decatenated minicircles will migrate into the gel. Inhibition of Topo II will result in a decrease in the amount of decatenated minicircles. The IC50 can be determined by quantifying the intensity of the minicircle bands at different inhibitor concentrations.
Quantitative Data: Topo II Decatenation Inhibitors
| Inhibitor | Topoisomerase II Isoform | IC50 (µM) | Reference |
| Doxorubicin | Not Specified | 2.67 | [8] |
| XK469 | Human Topo IIα and IIβ | ~130 | [9] |
| Dexrazoxane | Human Topo IIα and IIβ | ~60 | [9] |
Experimental Workflow: DNA Decatenation Assay
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
III. Topoisomerase II DNA Cleavage Assay
The cleavage assay is designed to identify Topo II poisons, which stabilize the covalent intermediate of the Topo II reaction, known as the cleavage complex. In this complex, the enzyme is covalently attached to the 5' ends of the broken DNA. The addition of a strong denaturant like sodium dodecyl sulfate (SDS) traps this complex. Subsequent treatment with proteinase K removes the protein, leaving a linearized plasmid with breaks. The formation of linear DNA from a supercoiled plasmid substrate is indicative of a Topo II poison.
Experimental Protocol
1. Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pRYG, which has a high-affinity Topo II cleavage site)[10]
-
10x Topo II Assay Buffer
-
10x ATP Solution (optional, as some poisons do not require ATP)[9]
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compounds
2. Procedure:
-
Assemble the reactions on ice. For a 20 µL final volume, combine:
-
Incubate the reactions at 37°C for 30 minutes.[10]
-
Terminate the reaction by adding 2 µL of 10% SDS.[10]
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the Topo II.[10]
-
Add loading dye to the samples.
-
Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Perform electrophoresis until there is good separation between the supercoiled, linear, and nicked forms of the plasmid.
-
Destain the gel in water and visualize the DNA bands.
3. Data Analysis: The appearance of a linear DNA band indicates that the test compound is a Topo II poison. The amount of linear DNA can be quantified to determine the potency of the compound.
Quantitative Data: Topo II Cleavage-Inducing Agents
| Inhibitor | Topoisomerase II Isoform | IC50 (µM) | Reference |
| Genistein | Human Topo II | 37.5 | [11] |
| Etoposide | Yeast Topo II (in the presence of ATP) | 6 | [12] |
| Etoposide | Yeast Topo II (in the absence of nucleotide) | 45 | [12] |
Experimental Workflow: DNA Cleavage Assay
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inspiralis.com [inspiralis.com]
- 7. global.oup.com [global.oup.com]
- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase - Wikipedia [en.wikipedia.org]
- 11. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Secrets of a Crucial Enzyme: Methods to Assess Topoisomerase II
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular mechanics, Topoisomerase II (Topo II) stands out as a critical enzyme, orchestrating the complex topological changes of DNA required for essential processes like replication, transcription, and chromosome segregation. Its pivotal role also makes it a prime target for anticancer therapies. For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of this enzyme and developing novel therapeutics, a comprehensive understanding of the methodologies to assess its activity is paramount. This document provides detailed application notes and protocols for the key assays used to evaluate Topoisomerase II function.
Introduction to Topoisomerase II Assessment
Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[1][2][3] This ATP-dependent mechanism is the basis for the various assays designed to measure its activity and the effect of potential inhibitors.[2][4][5] These inhibitors fall into two main categories: poisons, which stabilize the transient DNA-enzyme complex, leading to DNA damage, and catalytic inhibitors, which prevent the enzyme from carrying out its function.[2][3][6]
This guide details the principles and protocols for four fundamental in vitro assays: the DNA Relaxation Assay, the DNA Decatenation Assay, the DNA Cleavage Assay, and the ATPase Assay.
DNA Relaxation Assay
Application Note:
The Topoisomerase II relaxation assay is a fundamental method to assess the enzyme's catalytic activity.[7][8] It utilizes supercoiled plasmid DNA as a substrate. In the presence of ATP and Magnesium, Topo II relaxes the supercoiled DNA by introducing transient double-strand breaks.[2][5][7] The resulting topoisomers (relaxed and intermediate forms) can be separated from the supercoiled substrate by agarose gel electrophoresis due to their different migration rates.[7][8] This assay is invaluable for determining the enzymatic activity of purified Topo II or crude cell extracts and for screening potential catalytic inhibitors.[7][8]
Experimental Workflow:
Figure 1. Workflow of the Topoisomerase II DNA Relaxation Assay.
Protocol: Human Topoisomerase II Relaxation Assay [7]
Materials:
-
Human Topoisomerase II Enzyme
-
10x Human Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% v/v glycerol, 0.5 mg/ml albumin)
-
30X ATP Solution (30 mM)
-
Supercoiled pBR322 Plasmid DNA (1 µg/µL)
-
STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/Isoamyl alcohol (24:1 v/v)
-
1.5 ml microcentrifuge tubes
-
Agarose
-
Ethidium Bromide
-
Deionized water
Procedure:
-
On ice, prepare a master mix for the number of assays. For each 30 µL reaction, mix:
-
3 µL of 10x Assay Buffer
-
1 µL of 30X ATP
-
0.5 µL of supercoiled pBR322 DNA
-
22.2 µL of deionized water
-
-
Aliquot 26.7 µL of the master mix into each 1.5 ml tube.
-
Add 0.3 µL of the test compound (dissolved in a suitable solvent like DMSO) or solvent control to the respective tubes.
-
Add 3 µL of dilution buffer to the negative control tube (no enzyme).
-
Dilute the Topoisomerase II enzyme in dilution buffer to the desired concentration and add 3 µL to the remaining tubes.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Carefully load 20 µL of the upper aqueous (blue) phase onto a 1% agarose gel.
-
Run the gel at approximately 85V for 2 hours.
-
Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water for 5-10 minutes.
-
Visualize the DNA bands using a UV transilluminator.
Data Interpretation:
-
No enzyme: A single fast-migrating band of supercoiled DNA.
-
Enzyme present: A ladder of slower-migrating bands corresponding to relaxed topoisomers.
-
Inhibitor present: A dose-dependent decrease in the formation of relaxed DNA and an increase in the supercoiled DNA band.
DNA Decatenation Assay
Application Note:
The DNA decatenation assay is highly specific for Topoisomerase II activity, as Topoisomerase I cannot perform this function.[1][9] This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes like Crithidia fasciculata.[4][10] Due to its large size, this network cannot enter an agarose gel.[10] Topoisomerase II, in an ATP-dependent manner, decatenates the network, releasing individual minicircles that can migrate into the gel.[4] This assay is a robust method for quantifying Topo II activity and screening for inhibitors.[4][9]
Experimental Workflow:
Figure 2. Workflow of the Topoisomerase II DNA Decatenation Assay.
Protocol: Human Topoisomerase II Decatenation Assay [4]
Materials:
-
Human Topoisomerase II Enzyme
-
10x Human Topo II Assay Buffer (as above)
-
Dilution Buffer (as above)
-
30X ATP Solution (30 mM)
-
Kinetoplast DNA (kDNA) (100 ng/µL)
-
STEB (as above)
-
Chloroform/Isoamyl alcohol (24:1 v/v)
-
1.5 ml microcentrifuge tubes
-
Agarose
-
Ethidium Bromide
-
Deionized water
Procedure:
-
On ice, prepare a master mix. For each 30 µL reaction, mix:
-
3 µL of 10x Assay Buffer
-
1 µL of 30X ATP
-
2 µL of kDNA
-
22.2 µL of deionized water
-
-
Aliquot 26.7 µL of the master mix into each 1.5 ml tube.
-
Add 0.3 µL of the test compound or solvent control.
-
Add 3 µL of dilution buffer to the negative control tube.
-
Dilute and add 3 µL of Topoisomerase II enzyme to the other tubes.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Run the gel at approximately 85V for 1 hour.
-
Stain with ethidium bromide, destain, and visualize.
Data Interpretation:
-
No enzyme: kDNA remains in the well.
-
Enzyme present: Decatenated minicircles appear as distinct bands that have migrated into the gel.
-
Inhibitor present: A dose-dependent decrease in the release of minicircles.
DNA Cleavage Assay
Application Note:
The DNA cleavage assay is specifically designed to identify Topoisomerase II poisons, which act by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex.[11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[2] The assay typically uses a supercoiled plasmid DNA substrate. After incubation with the enzyme and a potential poison, the reaction is stopped with a strong denaturant like SDS, which traps the cleavage complex.[11][12] Subsequent treatment with a protease removes the covalently bound protein, leaving a linearized plasmid that can be distinguished from the supercoiled and relaxed forms on an agarose gel.[11]
Experimental Workflow:
Figure 3. Workflow of the Topoisomerase II DNA Cleavage Assay.
Protocol: Topoisomerase II DNA Cleavage Assay [11]
Materials:
-
Human Topoisomerase II Enzyme
-
Cleavage Assay Buffer (composition may vary, often similar to relaxation buffer but can be without ATP for certain poison classes)
-
Supercoiled pBR322 Plasmid DNA
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)
-
Proteinase K
-
EDTA solution (e.g., 0.5 M)
-
Stop Buffer (e.g., STEB)
-
Chloroform/Isoamyl alcohol (24:1 v/v)
-
Agarose
-
Ethidium Bromide
Procedure:
-
Set up a 30 µL reaction by incubating the enzyme with 0.5 µg of supercoiled pBR322 DNA in 1x Cleavage Assay Buffer. Include test compounds as required.
-
Incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/ml.
-
Incubate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding 3 µL of 0.5 M EDTA and 30 µL of Stop Buffer.
-
Perform a chloroform/isoamyl alcohol extraction.
-
Load the aqueous phase onto a 1% agarose gel.
-
Run the gel, stain, and visualize.
Data Interpretation:
-
No poison: Primarily supercoiled and some relaxed DNA.
-
Poison present: A dose-dependent increase in the amount of linear DNA, indicating the stabilization of the cleavage complex.
ATPase Assay
Application Note:
The catalytic cycle of Topoisomerase II is dependent on the hydrolysis of ATP.[2][5][13] The ATPase assay measures this activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14] This is typically a colorimetric assay, where the released phosphate reacts with a dye to produce a colored product that can be measured spectrophotometrically.[13][14] This assay is crucial for identifying inhibitors that target the ATPase domain of Topoisomerase II, a distinct mechanism from that of Topo II poisons.[2][13]
Logical Relationship of Assays:
Figure 4. Relationship between Topo II functions and assessment assays.
Protocol: Topoisomerase II ATPase Assay [13]
Materials:
-
Human Topoisomerase II Enzyme
-
10x Assay Buffer (e.g., 200 mM Tris-HCl pH 8, 350 mM NH₄OAc, 46% glycerol, 10 mM DTT, 0.05% Brij-35, 80 mM MgCl₂)
-
100x DNA (e.g., 1 mg/ml)
-
100 mM ATP
-
Phosphate detection dye (e.g., Malachite Green-based reagent)
-
384-well microplate
Procedure:
-
Prepare reaction mixtures in a 384-well plate. A typical 30 µL reaction includes:
-
18 µL of H₂O
-
3 µL of 10x Buffer
-
3 µL of 10x DNA (diluted from 100x stock)
-
3 µL of 10x enzyme (diluted in 1x buffer)
-
3 µL of 2 mM ATP (diluted from 100 mM stock)
-
-
Include negative controls without the enzyme.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Add 45 µL of the phosphate detection dye.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm).
Data Interpretation:
-
An increase in absorbance correlates with higher ATPase activity.
-
Inhibitors targeting the ATPase domain will cause a dose-dependent decrease in absorbance.
Quantitative Data Summary
The following table summarizes representative quantitative data for known Topoisomerase II inhibitors, demonstrating their effects in the various assays described.
| Inhibitor | Type | Target | Relaxation IC₅₀ (µM) | Decatenation IC₅₀ (µM) | Cleavage Stimulation | ATPase Inhibition IC₅₀ (µM) |
| Etoposide | Poison | Topo IIα/β | >100 | ~50-100 | Strong | No significant effect |
| Doxorubicin | Poison | Topo IIα/β | ~10-50 | ~5-20 | Strong | No significant effect |
| Mitoxantrone | Poison | Topo IIα/β | ~1-5 | ~0.5-2 | Strong | No significant effect |
| Novobiocin | Catalytic | ATPase Domain | ~10-20 | ~5-15 | None | ~1-5 |
| Merbarone | Catalytic | DNA Binding | ~20-50 | ~10-30 | None | No significant effect |
Note: IC₅₀ values are approximate and can vary significantly based on assay conditions, enzyme source, and specific protocol.
Conclusion
The methods detailed in this document provide a robust toolkit for the comprehensive assessment of Topoisomerase II. From determining broad catalytic activity with relaxation and decatenation assays to elucidating specific mechanisms of inhibition with cleavage and ATPase assays, researchers have a variety of powerful techniques at their disposal. The careful selection and execution of these assays are crucial for advancing our understanding of this vital enzyme and for the successful development of new and improved therapeutic agents.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. profoldin.com [profoldin.com]
- 14. DNA topoisomerase ATPase assay kits [profoldin.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Topoisomerase II Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Topoisomerase II (Topo II) experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Topo II assays.
Frequently Asked Questions (FAQs)
1. No or Low Topo II Activity (Decatenation/Relaxation)
-
Question: I am not observing any decatenation of kDNA or relaxation of supercoiled plasmid DNA in my positive control. What could be the issue?
-
Answer: There are several potential causes for a lack of Topo II activity:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot of the enzyme for critical experiments.[1][2] It is not recommended to store diluted enzyme, even when frozen.
-
ATP Degradation: Topo II activity is ATP-dependent.[1][3] Ensure your ATP stock is not degraded. Prepare fresh aliquots and store them properly at -20°C.
-
Incorrect Buffer Composition: Verify the concentrations of all components in your reaction buffer, especially MgCl2, which is a critical cofactor.[4]
-
Presence of Inhibitors: Your crude extract or purified sample may contain inhibitors. High salt concentrations (>200-300 mM NaCl or KCl) can inhibit Topo II activity.[5]
-
2. Unexpected Bands or Smearing on the Gel
-
Question: My gel shows unexpected bands or a smear in the lanes. What is happening?
-
Answer: This can be attributed to a few factors:
-
Nuclease Contamination: Crude cell extracts can contain nucleases that degrade the DNA substrate, resulting in a smear.[5] The presence of linear DNA in a relaxation or decatenation assay can be an indicator of nuclease activity.
-
Enzyme Overload: Using too much Topo II can lead to the catenation of circular DNA, causing bands with altered mobility.[1][2] It's important to perform an enzyme titration to determine the optimal concentration.
-
Protein Contamination in Crude Extracts: High concentrations of DNA-binding proteins in crude extracts can interfere with the assay and affect DNA migration.[5]
-
3. High Background in Assays
-
Question: I am observing a high background signal in my assay, making it difficult to interpret the results. What can I do?
-
Answer: High background can obscure your results. Here are some troubleshooting tips:
-
Insufficient Washing: In plate-based or filter-based assays, ensure thorough washing to remove unbound reagents.[6]
-
Contamination: Contamination of samples or reagents with foreign substances can lead to high background.[6] Maintain a clean working environment and use fresh, sterile materials.
-
Non-specific Antibody Binding: In immuno-based detection methods, the secondary antibody may be binding non-specifically. Ensure you are using an appropriate secondary antibody and consider using a pre-adsorbed antibody.[7]
-
4. Issues with Topo II Inhibitors
-
Question: My known Topo II poison (e.g., etoposide) is not showing the expected effect in a cleavage assay. Why?
-
Answer: Several factors can influence the outcome of inhibitor studies:
-
Insufficient Enzyme: Cleavage assays often require a higher concentration of Topo II compared to relaxation or decatenation assays.[8]
-
Equilibrium of Cleavage/Religation: The cleavage-ligation equilibrium can be affected by temperature and salt concentration. Adding SDS at 37°C is crucial to trap the cleavage complex.[9]
-
Solvent Effects: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) does not inhibit the enzyme at the final concentration used in the assay. Always include a solvent-only control.[9]
-
Experimental Protocols
Below are detailed methodologies for key Topoisomerase II experiments.
Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to resolve catenated DNA networks, typically using kinetoplast DNA (kDNA).
Methodology
-
Reaction Setup: On ice, prepare a reaction mix for each sample in a microcentrifuge tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[4]
-
Stopping the Reaction: Stop the reaction by adding 30 µL of STEB buffer and 30 µL of chloroform/isoamyl alcohol (24:1 v/v).[4]
-
Phase Separation: Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
-
Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at 85V for approximately 1 hour.[4]
-
Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, destain in water for 5-10 minutes, and visualize under a UV transilluminator.[4]
Data Presentation: Decatenation Assay Components
| Component | Stock Concentration | Volume per 30 µL Reaction | Final Concentration |
| 10x Assay Buffer | 10x | 3 µL | 1x |
| ATP | 30 mM | 1 µL | 1 mM |
| kDNA | 100 ng/µL | 2 µL | ~6.7 ng/µL |
| Test Compound/Solvent | Varies | 0.3 µL | Varies |
| Topoisomerase II | Varies | 3 µL | Varies (titrate) |
| Nuclease-free Water | - | to 30 µL | - |
Note: The final concentration of assay buffer components is typically 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 100 µg/ml albumin.[4]
Topoisomerase II Relaxation Assay
This assay assesses the ability of Topo II to relax supercoiled plasmid DNA.
Methodology
-
Reaction Setup: Prepare the reaction mix on ice as described for the decatenation assay, substituting kDNA with supercoiled plasmid DNA (e.g., pBR322).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Add 30 µL of STEB buffer and 30 µL of chloroform/isoamyl alcohol (24:1 v/v).
-
Phase Separation: Vortex and centrifuge to separate phases.
-
Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel. Run at 85V for approximately 2 hours.
-
Visualization: Stain with ethidium bromide and visualize as described above.
Data Presentation: Relaxation Assay Components
| Component | Stock Concentration | Volume per 30 µL Reaction | Final Concentration |
| 10x Assay Buffer | 10x | 3 µL | 1x |
| ATP | 30 mM | 1 µL | 1 mM |
| Supercoiled Plasmid | 1 µg/µL | 0.5 µL | ~16.7 ng/µL |
| Test Compound/Solvent | Varies | 0.3 µL | Varies |
| Topoisomerase II | Varies | 3 µL | Varies (titrate) |
| Nuclease-free Water | - | to 30 µL | - |
Topoisomerase II Cleavage Assay
This assay is used to identify Topo II poisons that stabilize the covalent enzyme-DNA cleavage complex.
Methodology
-
Reaction Setup: Assemble the reaction mix on ice. Note that ATP may not be required for all cleavage-stabilizing compounds.[8]
-
Incubation with Inhibitor: Add the test compound and incubate with the enzyme and DNA at 37°C for 30 minutes.
-
Trapping the Cleavage Complex: Add 1/10th volume of 10% SDS and incubate at 37°C for a few minutes to trap the covalent complex.[9]
-
Proteinase K Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 45°C for 30 minutes to digest the Topoisomerase II.[9][10]
-
Sample Cleanup (Optional but Recommended): Perform a chloroform:isoamyl alcohol (24:1) extraction to improve gel quality.[9]
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. The formation of linear DNA from a plasmid substrate indicates cleavage.[9]
Data Presentation: Cleavage Assay Components
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration |
| 10x Cleavage Buffer | 10x | 2 µL | 1x |
| Supercoiled Plasmid | 250 ng/µL | 1 µL | 12.5 ng/µL |
| Test Compound/Solvent | Varies | Varies | Varies |
| Topoisomerase II | Varies | Varies (higher conc.) | Varies |
| Nuclease-free Water | - | to 20 µL | - |
| 10% SDS | 10% | 2 µL | 1% |
| Proteinase K | 1 mg/mL | 1 µL | 50 µg/mL |
Visualizations
Topoisomerase II Catalytic Cycle
Caption: The catalytic cycle of Topoisomerase II, illustrating the key steps from DNA binding to release.
Experimental Workflow for Topo II Assays
Caption: A generalized workflow for performing Topoisomerase II activity and inhibition assays.
Simplified DNA Damage Response to Topo II Poisons
Caption: A simplified pathway of the DNA damage response initiated by Topoisomerase II poisons.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. inspiralis.com [inspiralis.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. inspiralis.com [inspiralis.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. 4.5. Topoisomerase II Cleavage Complex Assay [bio-protocol.org]
Topoisomerase II Technical Support Center
Welcome to the technical support center for Topoisomerase II (Topo II) related experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Topoisomerase II assays.
Problem 1: No or Low Enzyme Activity in Decatenation/Relaxation Assays
Symptoms:
-
Kinetoplast DNA (kDNA) remains in the well of the agarose gel (decatenation assay).
-
Supercoiled plasmid DNA does not convert to relaxed forms (relaxation assay).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Loss of Enzyme Activity | Use a fresh aliquot of Topoisomerase II enzyme. Avoid repeated freeze-thaw cycles.[1][2] Store enzyme at -80°C for long-term storage. |
| ATP Degradation | Prepare fresh 10x complete assay buffer for each experiment as ATP is not stable.[3][4] Ensure proper storage of ATP stock solution at -20°C. |
| Incorrect Reaction Conditions | Verify that the final reaction volume is between 20-30 µl.[5] Ensure the incubation is at 37°C for 30 minutes.[1][6] Confirm the presence of a divalent cation like MgCl2 in the reaction buffer.[2][7] |
| Interfering Substances in Crude Extracts | High salt concentrations (>250-300 mM) can inhibit enzyme activity.[3] DNA binding proteins or positively charged proteins in crude extracts can block enzyme access to the DNA substrate.[3][8] Consider purifying the extract using methods like ammonium sulfate precipitation followed by column chromatography.[3][8] |
| Nuclease Contamination | Nuclease contamination can degrade the DNA substrate.[3][5] Run a control lane with the protein extract but without the kDNA substrate to check for UV fluorescing contaminants.[3][8] |
Problem 2: Unexpected Bands or Smearing on the Gel
Symptoms:
-
Appearance of linear DNA in a relaxation or decatenation assay.
-
Smearing of DNA bands.
-
Presence of unexpected bands that do not correspond to supercoiled, relaxed, or decatenated forms.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Nuclease Contamination | Nuclease activity can lead to nicking and linearization of the DNA substrate.[3][5] Minimize freeze-thaw cycles of the DNA substrate.[5] |
| High Enzyme Concentration | Very high concentrations of Topoisomerase II can lead to catenation (interlocking) of circular DNA, which may alter migration on the gel.[1][2] Perform an enzyme titration to determine the optimal concentration for your assay.[1][7] |
| Contaminants in Crude Extracts | RNA or DNA breakdown products in crude extracts can appear as fluorescent contaminants on the gel.[3][8] Run a control lane with only the cell extract to identify these artifacts.[3][8] |
| Drug-Induced Cleavage Complexes | Topoisomerase II poisons stabilize the covalent complex between the enzyme and DNA, leading to DNA breaks upon addition of a detergent like SDS.[4][9][10] This is an expected result when screening for this class of inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Topoisomerase II poisons and catalytic inhibitors?
A1: Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the covalent intermediate between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death.[9][10][11] In contrast, catalytic inhibitors, like ICRF-193, block the enzyme's catalytic cycle without trapping the DNA cleavage complex, for example by inhibiting ATP hydrolysis.[10][12][13]
Q2: Why are there two isoforms of Topoisomerase II (α and β), and what are their primary roles?
A2: Mammalian cells have two isoforms of Topoisomerase II, α (TOP2A) and β (TOP2B). TOP2A is essential for disentangling newly replicated chromosomes before cell division and its expression levels are highest in proliferating cells, peaking during the G2/M phase of the cell cycle.[12][14][15] TOP2B is involved in transcription and other DNA metabolic processes and its expression is relatively constant throughout the cell cycle.[12][15] While both are targets of anticancer drugs, TOP2β is often implicated in the undesirable side effects, such as cardiotoxicity and therapy-related leukemias.[12][16]
Q3: How do I choose the right assay for my experiment?
A3: The choice of assay depends on your research question.
-
Decatenation Assay: This assay uses kinetoplast DNA (kDNA) as a substrate and is highly specific for Topoisomerase II, as Topoisomerase I cannot perform this reaction.[2][5] It is ideal for measuring enzyme activity in crude extracts.[2]
-
Relaxation Assay: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form. While Topoisomerase II can perform this reaction, so can Topoisomerase I. Therefore, this assay is best suited for purified Topoisomerase II preparations to avoid confounding results from Topoisomerase I activity.[2]
-
Cleavage Assay: This assay is used to identify Topoisomerase II poisons that stabilize the cleavage complex. It typically involves incubating the enzyme, DNA, and the test compound, followed by the addition of SDS to trap the complex, and proteinase K to digest the protein, revealing DNA breaks.[4]
Q4: My inhibitor doesn't seem to be working. What should I check?
A4:
-
Solvent Effects: Ensure that the solvent used to dissolve your inhibitor (e.g., DMSO) is not affecting the enzyme's activity. Run a control reaction with the solvent alone.[1][4]
-
Inhibitor Concentration: Perform a dose-response experiment with a range of inhibitor concentrations to determine its potency (e.g., IC50).
-
Mechanism of Inhibition: Be aware of the type of inhibitor you are working with. A catalytic inhibitor will not produce DNA cleavage in a cleavage assay.[15]
-
Cellular Uptake and Efflux: If you are performing cell-based assays, consider that the compound may not be entering the cells or may be actively pumped out.
Experimental Protocols & Workflows
Topoisomerase II Decatenation Assay Protocol
This protocol is adapted for a 20 µl reaction volume.
-
Reaction Setup: On ice, prepare a master mix containing:
-
Enzyme Addition: Add 2 µl of purified Topoisomerase II or cell extract to the reaction tubes. For initial experiments with purified enzyme, a range of 1-5 units is recommended. For cell extracts, start with a range of 0.1-5.0 µg of total protein.[1]
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[1]
-
Termination: Stop the reaction by adding 5 µl of 5x loading dye (e.g., 25% glycerol, 0.125% bromophenol blue, 5% Sarkosyl).[1][3]
-
Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel.[1] Run the gel at 5-10 V/cm for 2-3 hours.[1]
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative), destain briefly in water, and visualize the DNA under UV light.[1]
Caption: Troubleshooting logic for a failed decatenation assay.
Topoisomerase II Inhibitor Screening Workflow
This workflow outlines the general steps for identifying and characterizing Topoisomerase II inhibitors.
Caption: A general workflow for screening Topoisomerase II inhibitors.
Signaling Pathway: Topoisomerase II Poisons and Cell Fate
Topoisomerase II poisons induce DNA damage, which can trigger cell cycle arrest and, if the damage is irreparable, lead to apoptosis.
Caption: Cellular response to Topoisomerase II poison-induced DNA damage.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. topogen.com [topogen.com]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. embopress.org [embopress.org]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Topoisomerase II
This guide provides troubleshooting advice and frequently asked questions for researchers working with Topoisomerase II (Topo II).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Problems
Q1: My Topoisomerase II reaction failed. I see no decatenation or relaxation of my DNA substrate. What went wrong?
A1: A complete lack of enzyme activity is a common issue. Here are the most likely causes and solutions:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Always use a fresh aliquot of the enzyme if you suspect this.[1][2]
-
ATP Degradation: Topo II requires ATP for its catalytic activity.[2] Ensure your ATP stock is not degraded. It's best to prepare fresh ATP solutions and store them properly.
-
Incorrect Reaction Buffer: The 5x Complete Assay Buffer is unstable and must be made fresh for each experiment by mixing equal volumes of Buffer A and Buffer B.[3][4] Do not store the complete buffer.[3][4]
-
Component Order of Addition: Reactions should be assembled on ice, adding components in this order: water, buffer, DNA, test compound (if any), and finally the enzyme.[3][4]
-
Incorrect Incubation Conditions: Ensure the reaction is incubated at 37°C for the recommended time, typically 30 minutes.[1][3]
Q2: My agarose gel shows smeared bands instead of clear, distinct bands. What does this indicate?
A2: Smeared bands often point to nuclease contamination in your sample.
-
Nuclease Contamination: Crude cell extracts can contain nucleases that degrade the DNA substrate.[5][6] This degradation is ATP-independent.[4][5] To confirm, run a control reaction without ATP; if you still see smearing, nuclease activity is the likely cause.
-
Overloading Protein: If you are using crude extracts, high concentrations of protein can interfere with gel migration.[6] Consider using less extract or purifying the Topo II from the extract.[6] Adding proteinase K after the reaction can also help by degrading proteins that might interfere with the gel electrophoresis.[4]
Q3: I'm seeing unexpected bands in my gel. How do I interpret them?
A3: The interpretation depends on the assay you are running.
-
Decatenation Assay: In a decatenation assay using kDNA, you may see two bands for the decatenated product, especially when running the gel with ethidium bromide. These correspond to nicked (open-circular) and intact (covalently closed) minicircles. Both are considered products of decatenation.[4][5]
-
Relaxation Assay: In a relaxation assay, you should see a ladder of topoisomers between the supercoiled substrate and the fully relaxed product. If you see linear DNA, it could indicate the presence of a Topo II poison or nuclease activity.
-
Contaminants in Crude Extracts: Crude extracts may contain fluorescent contaminants. It is advisable to run a control lane with only the protein extract (no DNA substrate) to identify any such artifacts.[5][6]
Drug Screening & Inhibitor Assays
Q4: How do I differentiate between a Topoisomerase II poison and a catalytic inhibitor?
A4: Topo II poisons and catalytic inhibitors have distinct mechanisms of action that can be distinguished in vitro.
-
Topo II Poisons (e.g., etoposide, doxorubicin): These compounds stabilize the "cleavage complex," which is an intermediate in the Topo II reaction where the DNA is cut.[2][7] This leads to an accumulation of DNA double-strand breaks. In a plasmid-based assay, this will result in the appearance of linear DNA.[3][8]
-
Catalytic Inhibitors: These compounds inhibit the enzymatic activity of Topo II without stabilizing the cleavage complex.[9][10] They might interfere with ATP binding, DNA binding, or other steps in the catalytic cycle.[9][10] In an assay, this will appear as a reduction in the amount of product (relaxed or decatenated DNA) without the formation of linear DNA.
Q5: My solvent control (e.g., DMSO) is inhibiting the enzyme activity. What should I do?
A5: Solvents like DMSO can inhibit Topo II activity, especially at higher concentrations.[3][11][12]
-
Run a Solvent Control: Always run a control with the enzyme and the highest concentration of solvent used for your test compounds.[3] This will help you determine if the solvent itself is affecting the enzyme.
-
Minimize Solvent Concentration: It is recommended not to exceed a final DMSO concentration of 1-2% (v/v).[11][12] If higher concentrations are necessary, you may need to increase the amount of enzyme in the reaction to compensate for the loss of activity.[11][12]
-
Increase Reaction Volume: If the solvent interferes with the reaction, increasing the total reaction volume might be beneficial.[1]
Q6: The control Topo II poison (e.g., VP-16/etoposide) is not showing any effect in my cleavage assay.
A6: This could be due to several factors related to the assay conditions.
-
Termination of Reaction: To trap the cleavage complex formed by Topo II poisons, the reaction must be stopped by the rapid addition of SDS (0.1 volume of 10% SDS) before adding proteinase K.[3][8] The SDS facilitates the trapping of the enzyme in the cleavage complex.[3]
-
Incorrect Gel System: To resolve linear DNA (the product of a poison) from supercoiled and relaxed forms, it is best to run an agarose gel containing ethidium bromide.[3] Gels run without ethidium bromide are better for resolving different topoisomers and assessing catalytic inhibition.[3]
Troubleshooting Summary Tables
Table 1: General Topoisomerase II Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No enzyme activity | Inactive enzyme | Use a fresh aliquot of Topoisomerase II.[1][2] |
| Degraded ATP | Prepare fresh ATP solution. | |
| Incorrect reaction buffer | Prepare the 5x Complete Assay Buffer fresh for each experiment.[3][4] | |
| Smeared DNA bands | Nuclease contamination | Run an ATP-free control to confirm. If smearing persists, consider purifying the enzyme from the crude extract.[4][5] |
| Inhibition in solvent control | High solvent concentration (e.g., DMSO) | Keep final DMSO concentration at 1-2% or below.[11][12] Perform an enzyme titration in the presence of the solvent to determine the optimal enzyme concentration.[11][12] |
| No linear DNA with Topo II poison | Improper reaction termination | Ensure rapid addition of SDS to 1% final concentration to trap the cleavage complex before adding proteinase K.[3][8] |
| Incorrect gel analysis | Use a gel containing ethidium bromide to resolve linear DNA from other plasmid forms.[3] |
Table 2: Recommended Reagent Concentrations for a 20 µL Reaction
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| 10x Topo II Reaction Buffer | 10x | 2 µL | 1x |
| DNA Substrate (kDNA or plasmid) | 20 µg/mL | 10 µL | 200 ng |
| Purified Topoisomerase II | Varies (Units) | Varies | 1-5 Units (initial titration)[1] |
| Cellular Extract | Varies (mg/mL) | Varies | 0.1 - 5.0 µg total protein[1][2] |
| ATP | 30 mM | ~0.7 µL | 1 mM |
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to separate interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:
-
2 µL of 10x Topo II Reaction Buffer.
-
200 ng of kDNA substrate.[1]
-
1 µL of 20 mM ATP.
-
Test compound or solvent control.
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of purified Topo II or cell extract to each tube. For initial experiments with purified enzyme, a range of 1-5 units is recommended.[1]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[1]
-
Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS.[1]
-
Gel Electrophoresis: Load the samples onto a 0.8% agarose gel.[1] Run the gel at 5-10 V/cm for 2-3 hours.[1]
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[1] Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
Protocol 2: Topoisomerase II Relaxation Assay
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form.
-
Reaction Setup: On ice, prepare a master mix. For a single 20 µL reaction, combine:
-
2 µL of 10x Topo II Reaction Buffer.
-
200 ng of supercoiled plasmid DNA.
-
1 µL of 20 mM ATP.
-
Test compound or solvent control.
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of purified Topo II.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5x loading dye.
-
Gel Electrophoresis: Load samples onto a 1% agarose gel. To resolve topoisomers, run the gel without ethidium bromide.
-
Visualization: After electrophoresis, stain the gel with ethidium bromide, destain, and visualize. The supercoiled DNA will migrate fastest, followed by a ladder of relaxed topoisomers.
Protocol 3: Topoisomerase II Cleavage Assay (for Poisons)
This assay detects the formation of linear DNA resulting from the action of Topo II poisons.
-
Reaction Setup: Follow the setup for the relaxation assay (Protocol 2), including your test compound (potential poison). A known poison like etoposide should be used as a positive control.
-
Enzyme Addition: Add 1 µL of purified Topo II.
-
Incubation: Incubate at 37°C for 30 minutes.[3]
-
Termination and Trapping: Terminate the reaction by adding 2 µL of 10% SDS (final concentration 1%) and mix immediately.[3][8] This step is critical to trap the cleavage complex.
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for an additional 30 minutes to degrade the enzyme.
-
Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[3] The ethidium bromide in the gel helps to separate the linear DNA from the supercoiled and relaxed forms.
-
Visualization: Destain the gel in water for 15-30 minutes and visualize under UV light.[4] The presence of a band corresponding to linear plasmid DNA indicates the activity of a Topo II poison.
Visualizations
Caption: A workflow for troubleshooting a failed Topoisomerase II assay.
Caption: Mechanisms of Topo II poisons vs. catalytic inhibitors.
Caption: Workflow for screening and classifying Topoisomerase II inhibitors.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. topogen.com [topogen.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
Topoisomerase II Stability: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize and address Topoisomerase II (Topo II) precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My purified Topoisomerase II has precipitated out of solution. What are the most likely causes?
A1: Topoisomerase II precipitation can be triggered by several factors, often related to suboptimal buffer conditions or improper handling. Key causes include:
-
Incorrect pH: The enzyme is sensitive to pH fluctuations and will lose activity and stability outside its optimal range. For Topoisomerase II alpha, activity rapidly declines below pH 7.5.
-
Suboptimal Ionic Strength: Both excessively low and high salt concentrations can lead to protein aggregation. Human Topoisomerase IIα is known to be unstable in low salt conditions.
-
Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can denature the protein, leading to aggregation and precipitation. It is recommended to aliquot the enzyme into single-use volumes after the first thaw.[1]
-
Absence of Stabilizing Agents: Cryoprotectants like glycerol are crucial for preventing the formation of damaging ice crystals during frozen storage and for stabilizing the protein in solution.
-
Oxidation: The presence of cysteine residues in Topoisomerase II makes it susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
Q2: What are the ideal storage conditions for Topoisomerase II?
A2: To ensure long-term stability and activity, Topoisomerase II should be stored at -80°C.[2][3] The storage buffer should ideally contain a cryoprotectant. A final concentration of 25-50% glycerol is commonly used to prevent freezing-related damage and stabilize the protein.[4] For routine use, it is best practice to store the enzyme in single-use aliquots on dry ice to avoid repeated freeze-thaw cycles.[1]
Q3: Can I use a general protein refolding kit to resolubilize my precipitated Topoisomerase II?
A3: While general protein refolding kits may provide a starting point, they may not be optimal for a complex enzyme like Topoisomerase II. It is generally preferable to use a tailored approach by systematically optimizing the buffer conditions through methods like dialysis. A gentler approach focusing on buffer exchange into an optimized buffer is more likely to yield active, soluble protein.
Q4: Are there any specific additives that can help prevent Topoisomerase II precipitation?
A4: Yes, several additives can enhance the solubility and stability of Topoisomerase II:
-
Glycerol: Acts as a cryoprotectant and protein stabilizer.[4] Concentrations of 10% in final purification fractions and up to 50% for long-term storage are common.[1]
-
Reducing Agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are essential for preventing the oxidation of cysteine residues. A concentration of 0.5 mM DTT is recommended in reaction buffers.
-
Arginine: This amino acid is known to suppress protein aggregation and can be used as a solution additive to enhance the solubility of aggregation-prone proteins.
-
Non-ionic Detergents: In some cases, low concentrations of non-ionic detergents can help to solubilize protein aggregates.
Troubleshooting Guides
Issue: Precipitate Observed Upon Thawing of Frozen Topoisomerase II
This is a common issue often resulting from improper storage or handling.
Troubleshooting Steps:
-
Centrifugation: Gently pellet the precipitate by centrifuging at a low speed (e.g., 2000 x g) for 5-10 minutes at 4°C. Carefully collect the supernatant, which may still contain active enzyme, and store it on ice.
-
Solubilization of Precipitate: Attempt to resolubilize the pellet by resuspending it in a small volume of optimized Topoisomerase II buffer (see table below) containing stabilizing additives.
-
Buffer Exchange (Dialysis): If direct resuspension fails, perform a buffer exchange via dialysis against an optimized buffer. This allows for a gradual change in the protein's environment, which can favor proper refolding.
Issue: Precipitation Occurs During an Enzymatic Assay
Precipitation during an assay can indicate that the reaction conditions are not optimal for Topoisomerase II stability.
Troubleshooting Steps:
-
Review Buffer Composition: Verify that all components of your reaction buffer are at their optimal concentrations. Pay close attention to pH, salt concentration, and the presence of essential cofactors like Mg²⁺ and ATP.
-
Optimize Ionic Strength: The optimal ionic strength for Topoisomerase II alpha activity is between 100-170 mM NaCl/KCl. If your buffer is outside this range, adjust the salt concentration accordingly.
-
Check for Contaminants: Ensure that all reagents and water used in the assay are of high purity and free from proteases or other contaminants that could affect protein stability.
Data Presentation
Table 1: Optimal Reaction Conditions for Human Topoisomerase II Alpha
| Parameter | Optimal Value/Range | Notes |
| pH | 7.9 | Activity is reported to decrease rapidly below pH 7.5. |
| Temperature | 30°C - 37°C | |
| Divalent Cation | 5 mM Mg²⁺ | Required for catalytic activity. 5 mM Ca²⁺ can be used for DNA cleavage assays. |
| ATP Concentration | 0.5 - 1.0 mM | ATP or dATP is required for enzyme activity. |
| Ionic Strength | 100 - 170 mM NaCl/KCl | The enzyme can be unstable under low salt conditions. |
| Dithiothreitol (DTT) | 0.5 mM | Recommended to maintain a reducing environment. |
Experimental Protocols
Protocol 1: Buffer Optimization via Microdialysis
This protocol is designed to systematically test different buffer components to find the optimal conditions for Topoisomerase II solubility.
Materials:
-
Precipitated Topoisomerase II sample
-
Microdialysis units (e.g., 7,000 MWCO)
-
A range of test buffers with varying pH, salt concentrations, and additives (glycerol, DTT, arginine)
-
Microcentrifuge
Methodology:
-
Gently pellet the precipitated Topoisomerase II by centrifugation at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the pellet in a small, known volume of your current, suboptimal buffer.
-
Aliquot the resuspended protein into several microdialysis units.
-
Place each dialysis unit into a separate tube containing one of the test buffers.
-
Dialyze for 2-4 hours at 4°C. For more thorough desalting, a buffer change after 1-2 hours is recommended.
-
After dialysis, recover the protein from the dialysis units.
-
Visually inspect each sample for any remaining precipitate.
-
Quantify the protein concentration in the soluble fraction of each sample using a protein assay (e.g., Bradford or BCA).
-
If possible, perform an activity assay on the soluble fractions to confirm that the enzyme is functional.
Protocol 2: Resolubilization of Precipitated Topoisomerase II
This protocol provides a step-by-step guide for attempting to resolubilize precipitated Topoisomerase II.
Materials:
-
Precipitated Topoisomerase II
-
Optimal Topoisomerase II Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 10% glycerol)
-
Microcentrifuge
Methodology:
-
Centrifuge the sample containing the precipitated Topoisomerase II at 10,000 x g for 10 minutes at 4°C to pellet the aggregated protein.
-
Carefully aspirate and discard the supernatant.
-
Add a small volume of chilled, optimal Topoisomerase II buffer to the pellet. The volume should be chosen to achieve a target protein concentration that is known to be soluble (typically < 1 mg/ml).
-
Gently resuspend the pellet by pipetting up and down. Avoid vigorous vortexing, as this can cause further denaturation.
-
Incubate the sample on ice for 30-60 minutes with occasional, gentle agitation.
-
Centrifuge the sample again at 10,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully transfer the supernatant, which contains the resolubilized Topoisomerase II, to a new, pre-chilled tube.
-
Determine the protein concentration of the solubilized fraction.
-
It is highly recommended to perform an activity assay to ensure that the resolubilized enzyme is functional.
Visualizations
Caption: Troubleshooting workflow for Topoisomerase II precipitation.
References
Technical Support Center: Topoisomerase II Assays
Welcome to the technical support center for Topoisomerase II (Topo II) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked questions (FAQs)
Q1: What are the essential controls for a Topoisomerase II assay?
A1: To ensure the reliability of your Topoisomerase II assay results, it is crucial to include both positive and negative controls.
-
Negative Controls:
-
No Enzyme Control: This reaction contains all components except for Topoisomerase II. It is essential to confirm that the observed activity is dependent on the enzyme.
-
No ATP Control: Topoisomerase II requires ATP for its catalytic activity.[1] This control, which omits ATP from the reaction, verifies that the observed DNA topology changes are ATP-dependent.
-
Vehicle Control: If you are testing a compound, include a control with the solvent (e.g., DMSO) used to dissolve the compound to ensure the solvent itself does not affect enzyme activity.[2]
-
-
Positive Controls:
-
Active Topoisomerase II: A reaction with a known active Topoisomerase II enzyme confirms that the assay conditions are suitable for enzyme activity.
-
Known Inhibitor: Using a well-characterized Topoisomerase II inhibitor serves as a positive control for inhibition. There are two main classes of inhibitors that can be used:
-
Q2: How do I choose the right Topoisomerase II assay for my experiment?
A2: The choice of assay depends on your research question. The two most common in vitro assays are:
-
Decatenation Assay: This is the most specific assay for Topoisomerase II.[9] It measures the enzyme's ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).[9][10] This assay is ideal for distinguishing Topo II activity from Topoisomerase I, as only Topo II can efficiently decatenate double-stranded DNA.[9]
-
Relaxation Assay: This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. While Topoisomerase I can also perform this function, the ATP-dependence of Topo II-mediated relaxation allows for differentiation.[1] This assay is useful for studying the catalytic activity of the enzyme.
Q3: What is the mechanism of action of etoposide and how can it be used as a control?
A3: Etoposide is a Topoisomerase II poison that exerts its cytotoxic effects by stabilizing the transient covalent complex between the enzyme and DNA.[3][4][11] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[3][12] In an experimental setting, etoposide can be used as a positive control for agents that induce DNA damage via Topoisomerase II inhibition.
Q4: What is ICRF-193 and how does it differ from etoposide as a control?
A4: ICRF-193 is a catalytic inhibitor of Topoisomerase II.[6][7] Unlike etoposide, it does not stabilize the cleavage complex but instead traps the enzyme in a "closed-clamp" conformation on the DNA after strand passage and re-ligation.[8][13] This inhibits the enzyme's ATPase activity and prevents its turnover.[7][13] ICRF-193 is a useful control for studying non-cleavable complex-mediated inhibition of Topoisomerase II.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| No enzyme activity (no decatenation or relaxation) | Loss of enzyme activity | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles.[10] |
| Degradation of ATP | Prepare fresh ATP stocks and store them properly.[9] | |
| Incorrect buffer composition | Ensure the reaction buffer contains the correct concentrations of salts, MgCl2, and ATP.[14] | |
| Presence of inhibitors in the sample | Purify your protein extract to remove potential inhibitors.[10][15] | |
| Smearing of DNA bands on the gel | Nuclease contamination | Add a nuclease inhibitor to your reaction or further purify your enzyme.[10] |
| High enzyme concentration | Perform a titration of the enzyme to find the optimal concentration.[16] | |
| Inconsistent results between experiments | Pipetting errors | Use calibrated pipettes and be precise in adding all reaction components. |
| Variation in incubation time or temperature | Strictly adhere to the optimized incubation time and temperature for your assay.[16] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of Topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Topoisomerase II enzyme
-
kDNA substrate
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Set up the following 20 µL reactions on ice:
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Topo II Reaction Buffer | 2 µL | 1x |
| kDNA (200 ng/µL) | 1 µL | 10 ng/µL |
| Topoisomerase II enzyme | Variable | Titrate for optimal activity |
| Test compound/vehicle | 1 µL | - |
-
Incubate the reactions at 37°C for 30 minutes.[16]
-
Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto the 1% agarose gel. Include decatenated and linear kDNA markers for reference.[17]
-
Run the gel at 5-10 V/cm for 2-3 hours.[16]
-
Stain the gel with ethidium bromide and visualize under UV light.[16]
Expected Results: In a successful reaction, the catenated kDNA (which remains in the well) will be resolved into faster-migrating decatenated minicircles (supercoiled and relaxed forms).
Visualizations
Caption: Mechanism of action of Topoisomerase II poisons and catalytic inhibitors.
Caption: Workflow for a Topoisomerase II decatenation assay.
References
- 1. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 6. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, delays the cell cycle progression from metaphase, but not from anaphase to the G1 phase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grupo.us.es [grupo.us.es]
- 8. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Control of the Flow Properties of DNA by Topoisomerase II and Its Targeting Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. topogen.com [topogen.com]
Technical Support Center: Refining Topoisomerase II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the refining of Topoisomerase II.
Troubleshooting Guides
Problem 1: Low Yield of Recombinant Topoisomerase II After Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Expression | - Verify expression levels by running a small sample of the cell lysate on an SDS-PAGE gel and performing a Western blot with a Topoisomerase II-specific antibody. - Optimize expression conditions such as induction time, temperature, and inducer concentration. - For E. coli expression, consider codon optimization of the Topoisomerase II gene. Plasmids containing Topoisomerase II clones can be unstable in standard E. coli strains; using a lower copy number strain is recommended.[1] |
| Inefficient Cell Lysis | - Ensure complete cell lysis to release the protein. Use appropriate lysis buffers and mechanical disruption methods (e.g., sonication, French press) optimized for your expression system. - Add DNase and RNase to the lysis buffer to reduce viscosity from nucleic acids. |
| Protein Degradation | - Add a protease inhibitor cocktail to the lysis buffer to prevent degradation by cellular proteases.[2] - Keep samples on ice or at 4°C throughout the purification process. - Topoisomerase II can be targeted for degradation by the ubiquitin-proteasome system.[3] Consider using inhibitors of this pathway during extraction if degradation is persistent. |
| Inefficient Affinity Chromatography | - Ensure the affinity column is properly equilibrated with the binding buffer. - Check the binding affinity of your fusion tag (e.g., His-tag, GST-tag, YFP-tag) and adjust binding/wash conditions accordingly. For GST-tagged proteins, ensure the pH of the lysis and binding buffers is between 6.5 and 8.0. - Increase the incubation time of the lysate with the affinity resin. - Optimize the elution conditions. For example, with GST-tagged proteins, adding 0.1-0.2 M NaCl or a non-ionic detergent like 0.1% Tween-20 to the elution buffer can improve recovery. |
| Protein Precipitation/Aggregation | - Increase the ionic strength of the buffers to improve protein solubility. - Add stabilizing agents such as glycerol (5-20%) or non-ionic detergents to the buffers. |
Problem 2: Purified Topoisomerase II Shows Low or No Enzymatic Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Verify the components and concentrations in your reaction buffer. Topoisomerase II activity requires ATP and a divalent cation, typically Mg2+.[2][4] - Optimize the reaction temperature and incubation time. A common condition is 30 minutes at 37°C.[2][5] - Ensure the pH of the reaction buffer is optimal (usually around 7.5-8.0). |
| Enzyme Instability | - Topoisomerase II can be sensitive to freeze-thaw cycles. Aliquot the purified enzyme and store it at -80°C. Avoid repeated freezing and thawing.[6] - The enzyme's stability can be temperature and pH-dependent. Arabidopsis Topo IIA, for instance, shows greater lability at higher temperatures and pH.[4] |
| Presence of Inhibitors | - Ensure that no inhibitors from the purification process (e.g., high concentrations of imidazole from His-tag purification) are carried over into the final enzyme preparation. Perform dialysis or buffer exchange to remove potential inhibitors. |
| Substrate Quality | - Use high-quality, supercoiled plasmid DNA or kinetoplast DNA (kDNA) as a substrate. Nicked or relaxed DNA will not be suitable for relaxation or decatenation assays, respectively. - Verify the integrity of your DNA substrate by running it on an agarose gel. |
| Incorrect Protein Folding | - If expressing in a prokaryotic system like E. coli, the enzyme may not be correctly folded. Consider expressing the protein in a eukaryotic system such as insect cells (Spodoptera frugiperda) or human cell lines (HEK293F) for better post-translational modifications and folding.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to express and purify active human Topoisomerase II?
A scalable method for producing high-purity, active recombinant human Topoisomerase II involves using a HEK293F cell expression system.[7] Expressing the protein as a fusion with a fluorescent protein like YFP or mCherry serves as both an indicator of expression and an affinity tag for rapid purification.[7] This can be followed by further polishing steps like Fast Protein Liquid Chromatography (FPLC) to achieve high purity.[7]
Q2: How can I confirm the activity of my purified Topoisomerase II?
The most common and specific assay for Topoisomerase II activity is the kDNA decatenation assay.[2][8] In this assay, Topoisomerase II separates the interlocked DNA circles of kinetoplast DNA, and the products are visualized by agarose gel electrophoresis.[2] Another common method is the supercoiled DNA relaxation assay, where the enzyme relaxes a supercoiled plasmid. However, this assay is not specific to Topoisomerase II, as Topoisomerase I can also perform this function.[2] To specifically measure Topoisomerase II activity in a relaxation assay, ATP must be included in the reaction, as it is a requirement for Topoisomerase II but not for Topoisomerase I.[2]
Q3: My Topoisomerase II protein appears to be degraded. How can I prevent this?
Protein degradation is a common issue. To mitigate this, always add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. The stability of Topoisomerase II is also regulated by the ubiquitin-proteasome system and SUMOylation.[3] If degradation persists, consider using specific inhibitors for these pathways during purification.
Q4: I am screening for Topoisomerase II inhibitors. What are the different types of inhibitors I should be aware of?
Topoisomerase II inhibitors can be broadly categorized into two classes:
-
Topoisomerase II poisons: These compounds, such as etoposide and doxorubicin, stabilize the covalent complex between the enzyme and the cleaved DNA (cleavage complex).[9][10] This leads to an accumulation of DNA double-strand breaks, which are cytotoxic to cancer cells.[11]
-
Catalytic inhibitors: These inhibitors interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.[9] An example is ICRF-193.[3]
Q5: What is the role of the ATPase domain in Topoisomerase II?
The ATPase domain is crucial for the catalytic activity of Topoisomerase II. The binding and hydrolysis of ATP drive the conformational changes necessary for the enzyme to pass one DNA duplex through a transient break in another.[12] This process is essential for altering the DNA topology. Unlike Type I topoisomerases, Type II topoisomerases require ATP for their function.[12]
Experimental Protocols
Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay
This protocol is used to measure the catalytic activity of Topoisomerase II.
Materials:
-
Purified Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA, 20 mM ATP)[6]
-
Stop Solution (e.g., 10% SDS)[2]
-
Proteinase K
-
6x DNA Loading Dye
-
1% Agarose gel containing Ethidium Bromide (0.5 µg/mL)
-
TAE or TBE buffer
-
Decatenated and linearized kDNA markers
Procedure:
-
Prepare the 1x Topoisomerase II Assay Buffer by diluting the 10x stock.
-
On ice, set up the reactions in microcentrifuge tubes. For a 20 µl final volume:
-
2 µl 10x Topoisomerase II Assay Buffer
-
200 ng kDNA
-
Varying amounts of purified Topoisomerase II or cell extract
-
Nuclease-free water to 20 µl
-
-
Incubate the reactions for 30 minutes at 37°C.[2]
-
Stop the reaction by adding 2 µl of 10% SDS.[2]
-
Add Proteinase K to a final concentration of 50 µg/mL and incubate for 15 minutes at 37°C to digest the protein.[6]
-
Add 4 µl of 6x DNA loading dye.
-
Load the samples, along with decatenated and linearized kDNA markers, onto a 1% agarose gel containing ethidium bromide.[8]
-
Run the gel at 5-10 V/cm for 2-3 hours.[2]
-
Visualize the DNA under a UV transilluminator. Decatenated products will migrate faster into the gel as open circular and covalently closed circular minicircles.
Visualizations
Topoisomerase II Purification Workflow
References
- 1. origene.com [origene.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inspiralis.com [inspiralis.com]
- 6. topogen.com [topogen.com]
- 7. Recombinant Topoisomerase 2 Production Using Cultured Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. molecular biology - How does Topoisomerase II inhibition affect cancer cells? - Biology Stack Exchange [biology.stackexchange.com]
- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Topoisomerase II: Isoforms, Inhibitors, and Cellular Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Topoisomerase II (Topo II), a critical enzyme in DNA metabolism and a key target in cancer therapy. We delve into the characteristics of its major isoforms, the mechanisms of various inhibitors, and the cellular signaling pathways elicited in response to its inhibition. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Topoisomerase II: An Overview
Topoisomerase II resolves topological problems in DNA, such as supercoils and tangles, by creating transient double-strand breaks. This function is essential for DNA replication, transcription, and chromosome segregation. In vertebrates, there are two main isoforms of Topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ).[1][2]
Comparison of Topoisomerase II Isoforms: Alpha vs. Beta
While Topo IIα and Topo IIβ share a high degree of sequence homology and are catalytically very similar in vitro, they exhibit distinct cellular roles and expression patterns.[3][4]
| Feature | Topoisomerase II Alpha (Topo IIα) | Topoisomerase II Beta (Topo IIβ) | References |
| Primary Function | Essential for chromosome condensation and segregation during mitosis. Plays a key role in DNA replication. | Primarily involved in transcriptional regulation and neuronal development. | [1][5] |
| Cell Cycle Expression | Expression is cell cycle-regulated, peaking in G2/M phase. | Expressed throughout the cell cycle and in terminally differentiated cells. | [5] |
| Cellular Localization | Tightly associated with mitotic chromosomes. | Largely excluded from condensed chromosomes during mitosis. | [6] |
| Tissue Distribution | Highly expressed in proliferating cells. | Widely expressed, including in non-proliferating tissues. | [7] |
| Biochemical Properties | Shows a preference for relaxing positively supercoiled DNA. | No strong preference for supercoil direction. | [1] |
Note: While direct comparative kinetic data (kcat/Km) is not consistently available across studies, the consensus is that the in vitro catalytic activities of Topo IIα and Topo IIβ are nearly identical.[3][4]
Topoisomerase II Inhibitors: A Comparative Analysis
Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. They are broadly classified into two categories: Topoisomerase II poisons, which stabilize the DNA-enzyme cleavage complex, and catalytic inhibitors, which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex.[8][9]
Topoisomerase II Poisons
These agents lead to the accumulation of DNA double-strand breaks, triggering cell death.
| Inhibitor | Type | IC50 (µM) | Mechanism of Action | References |
| Etoposide | Non-intercalating | ~50-100 | Stabilizes the Topo II-DNA cleavage complex, leading to double-strand breaks. | [10][11] |
| Doxorubicin | Intercalating | ~1-10 | Intercalates into DNA and traps the Topo II-DNA complex, inhibiting religation. | [10][11] |
| Mitoxantrone | Intercalating | ~0.1-1 | Intercalates into DNA and stabilizes the cleavage complex. | [12] |
| Teniposide | Non-intercalating | Varies by cell line | Similar to etoposide, stabilizes the cleavage complex. | [13] |
| Amsacrine | Intercalating | Varies by cell line | Intercalates into DNA and traps the Topo II-DNA complex. | [14] |
Catalytic Inhibitors
These inhibitors prevent Topoisomerase II from completing its catalytic cycle, leading to cell cycle arrest and apoptosis, generally with less direct DNA damage than poisons.
| Inhibitor | Type | IC50 (µM) | Mechanism of Action | References |
| ICRF-187 (Dexrazoxane) | Bisdioxopiperazine | ~10-50 | Locks the enzyme in a closed-clamp conformation around DNA, preventing ATP hydrolysis and turnover. | [8] |
| ICRF-193 | Bisdioxopiperazine | ~1-10 | Similar to ICRF-187, traps the enzyme in a closed clamp. | [9] |
| Merbarone | Non-intercalating | ~20-100 | Inhibits the DNA cleavage step of the Topo II catalytic cycle. | [15] |
IC50 values can vary significantly depending on the cell line, assay conditions, and specific isoform targeted.
Signaling Pathways and Cellular Response to Topoisomerase II Inhibition
Inhibition of Topoisomerase II, particularly by poisons, triggers a robust DNA Damage Response (DDR). This complex signaling network is crucial for determining cell fate—-be it cell cycle arrest, DNA repair, or apoptosis.
DNA Damage Response to Topoisomerase II Poisons
The stabilization of the Topo II-DNA cleavage complex by poisons leads to the formation of double-strand breaks (DSBs), which are potent activators of the DDR.
References
- 1. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle-Dependent Control and Roles of DNA Topoisomerase II [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential expression of the topoisomerase II alpha and beta genes in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. embopress.org [embopress.org]
- 12. [Poisons of DNA topoisomerases I and II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Topoisomerase II Validation Assays
Topoisomerase II (Topo II) is a critical enzyme in cellular mechanics, playing a pivotal role in DNA replication, transcription, and chromosome segregation. Its function in resolving DNA topological problems, such as supercoils and catenanes, makes it an essential target for anti-cancer drug development. This guide provides a comprehensive comparison of the primary assays used to validate Topoisomerase II activity and inhibition, offering insights into their principles, methodologies, and comparative advantages to aid researchers in selecting the most appropriate technique for their needs.
Comparing the Core Assays for Topoisomerase II Validation
The three most common in vitro methods for assessing Topoisomerase II activity are the DNA relaxation assay, the DNA decatenation assay, and the DNA cleavage assay. Each assay leverages a different aspect of the enzyme's function, and the choice of assay often depends on the specific research question, such as screening for catalytic inhibitors versus identifying enzyme poisons.
| Assay Type | Principle | Primary Substrate | Key Advantage | Key Disadvantage |
| DNA Relaxation | Measures the ability of Topo II to relax supercoiled DNA to a relaxed form. | Supercoiled plasmid DNA (e.g., pBR322) | Can detect both Topoisomerase I and II activity, useful for general topoisomerase inhibitor screening. | Not specific to Topoisomerase II, as Topoisomerase I also relaxes DNA. |
| DNA Decatenation | Measures the unique ability of Topo II to separate interlinked DNA circles (catenanes). | Kinetoplast DNA (kDNA) | Highly specific for Topoisomerase II activity.[1][2] | May not be as sensitive for detecting certain types of inhibitors compared to cleavage assays. |
| DNA Cleavage | Detects the formation of a transient covalent complex between Topo II and DNA, which is stabilized by Topo II poisons. | Plasmid DNA (e.g., pBR322) | Directly measures the mechanism of action of Topo II poisons, which trap the cleavage complex.[3] | Less suitable for identifying catalytic inhibitors that do not stabilize the cleavage complex. |
Experimental Workflows and Methodologies
A sound understanding of the experimental procedures is crucial for the successful validation of Topoisomerase II. Below are standardized protocols for the three primary assays, followed by a visual representation of a typical inhibitor screening workflow.
Experimental Protocols
1. DNA Relaxation Assay
This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase II. The different topological forms of DNA are then separated by agarose gel electrophoresis.
-
Reaction Mixture (20 µL):
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)
-
Purified Topoisomerase II enzyme (e.g., 1-2 units)
-
Test compound or vehicle control
-
Nuclease-free water to final volume
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Add the Topoisomerase II enzyme last to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS).
-
Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Perform electrophoresis at a constant voltage until the dye fronts have sufficiently separated.
-
Visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.
-
2. DNA Decatenation Assay
This assay specifically measures the ability of Topoisomerase II to resolve catenated DNA networks, typically using kinetoplast DNA (kDNA).
-
Reaction Mixture (20 µL):
-
5X Assay Buffer (as above)
-
Kinetoplast DNA (kDNA, 0.2 µg)
-
Purified Topoisomerase II enzyme (e.g., 1-2 units)
-
Test compound or vehicle control
-
Nuclease-free water to final volume
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Add the Topoisomerase II enzyme to start the reaction.
-
Incubate at 37°C for 30 minutes.[4]
-
Terminate the reaction with 4 µL of 6X stop buffer/loading dye.[5]
-
Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[1]
-
Visualize the results under UV illumination.
-
3. DNA Cleavage Assay
This assay is designed to detect the formation of the covalent Topoisomerase II-DNA cleavage complex, which is stabilized by Topo II poisons.
-
Reaction Mixture (20 µL):
-
5X Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.9, 500 mM KCl, 25 mM MgCl2, 5 mM DTT)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)
-
Purified Topoisomerase II enzyme (e.g., 2-4 units)
-
Test compound (potential Topo II poison) or vehicle control
-
Nuclease-free water to final volume
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Add the enzyme and incubate at 37°C for 15-30 minutes.
-
Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS.
-
Add 2 µL of 250 mM EDTA.
-
Digest the protein by adding Proteinase K (to a final concentration of 50 µg/mL) and incubating at 45°C for 30 minutes.[6]
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates a stabilized cleavage complex.[6]
-
Visualize the DNA bands under UV light.
-
References
- 1. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. Topoisomerase IIα-Mediated Cleavage of Plasmid DNA [bio-protocol.org]
A Comparative Analysis of Topoisomerase II: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Topoisomerase II (Topo II) isoforms and their inhibitors is critical for advancing cancer chemotherapy and other therapeutic areas. This guide provides an objective comparison of Topo II isoforms, an analysis of key inhibitors with supporting experimental data, and detailed protocols for essential assays.
Topoisomerase II enzymes are vital for resolving topological challenges in DNA, such as supercoiling, knotting, and tangling, which arise during fundamental cellular processes like replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[1][3] This process, which requires ATP hydrolysis, changes the linking number of circular DNA by ±2.[3][4] In humans, two main isoforms of Topo II exist: alpha (TOP2A) and beta (TOP2B). While they share structural and catalytic similarities, their distinct biological roles and expression patterns make them unique targets for therapeutic intervention.
Comparative Analysis of Topoisomerase II Isoforms: TOP2A vs. TOP2B
TOP2A and TOP2B, while sharing a high degree of homology, exhibit key differences in their regulation, cellular functions, and localization. TOP2A is predominantly expressed in proliferating cells, with its levels peaking during the G2/M phase of the cell cycle, highlighting its crucial role in chromosome condensation and segregation during mitosis.[5][6] In contrast, TOP2B is expressed in both dividing and non-dividing cells and is implicated in transcriptional regulation and developmental processes.[5][7]
The differential roles of these isoforms are critical in the context of cancer therapy. Many frontline anticancer drugs target Topo II, but their efficacy and toxicity can be influenced by the relative levels of TOP2A and TOP2B in tumor cells.
| Feature | Topoisomerase IIα (TOP2A) | Topoisomerase IIβ (TOP2B) |
| Primary Function | DNA replication, chromosome segregation during mitosis[6][8] | Transcriptional regulation, neuronal development[5][7] |
| Cell Cycle Expression | Highly expressed in proliferating cells, peaks in G2/M phase[5] | Expressed in both proliferating and quiescent cells[7] |
| Cellular Localization | Primarily nuclear, associates with chromosomes during mitosis[9] | Primarily nuclear, associated with chromatin at specific gene promoters |
| Clinical Relevance | Major target for many anticancer drugs due to its role in proliferation[10] | Inhibition may be associated with adverse effects, such as therapy-related leukemias[11] |
Performance of Topoisomerase II Inhibitors: A Quantitative Comparison
Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topo II poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[12] Catalytic inhibitors, on the other hand, interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without trapping the enzyme on the DNA.[4]
The following table summarizes the 50% inhibitory concentrations (IC50) of commonly used Topoisomerase II inhibitors, providing a quantitative measure of their potency.
| Inhibitor | Type | Target | IC50 (µM) | Reference |
| Etoposide | Poison | Topo IIα | 56 - 78.4 | [13][14] |
| Doxorubicin | Poison | Topo IIα | 0.88 - 3.0 | [13][14] |
| Teniposide | Poison | Topo II | Varies | [15] |
| Mitoxantrone | Poison | Topo II | Varies | |
| Merbarone | Catalytic | Topo IIα | 32 - 120 | [13] |
| ICRF-193 | Catalytic | Topo II | Varies | [16] |
Key Experimental Protocols
Accurate assessment of Topoisomerase II activity and the efficacy of its inhibitors relies on robust in vitro assays. The two most common assays are the DNA relaxation assay and the DNA decatenation assay.
DNA Relaxation Assay
This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. The conversion of the fast-migrating supercoiled form to the slower-migrating relaxed form is visualized by agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topo II reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP.[17]
-
Enzyme Addition: Add purified Topoisomerase II enzyme to the reaction mixture. For inhibitor studies, the inhibitor is typically pre-incubated with the enzyme before adding the DNA substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time, typically 15-30 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).[17]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.[2] Relaxed DNA will migrate slower than supercoiled DNA.
DNA Decatenation Assay
This assay assesses the ability of Topoisomerase II to resolve catenated (interlinked) DNA networks, typically using kinetoplast DNA (kDNA) from trypanosomes. The release of minicircles from the kDNA network is analyzed by gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, 10x Topo II reaction buffer, and ATP.
-
Enzyme/Inhibitor Addition: Add the Topoisomerase II enzyme or the enzyme pre-incubated with an inhibitor.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the Topoisomerase II catalytic cycle, the mechanism of action of Topo II poisons, and a typical experimental workflow.
Caption: The catalytic cycle of Topoisomerase II.
Caption: Mechanism of action of Topoisomerase II poisons.
Caption: General workflow for Topoisomerase II activity assays.
References
- 1. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase II alpha and beta in human tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of topoisomerase II alpha and evaluation of its effects on cell proliferation and apoptosis in glioblastoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 11. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inspiralis.com [inspiralis.com]
Cross-Validation of Topoisomerase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies and inhibitors related to Topoisomerase II (Topo II), a critical enzyme in DNA replication and a prominent target in cancer therapy. The following sections detail experimental protocols for assessing Topo II activity, comparative performance data for common inhibitors, and an overview of the cellular signaling pathways activated in response to Topo II-mediated DNA damage.
Performance Comparison of Topoisomerase II Inhibitors
The efficacy of Topoisomerase II inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for several widely studied Topo II inhibitors are presented below. It is important to note that these values can vary depending on the specific assay conditions, cell line, and Topo II isoform used.
Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topo II poisons, such as etoposide and doxorubicin, stabilize the transient DNA-enzyme complex, leading to DNA strand breaks.[1] Catalytic inhibitors, in contrast, interfere with the enzymatic activity of Topo II without stabilizing the DNA-enzyme cleavage complex.[2]
There are two major isoforms of Topoisomerase II in human cells, Topo IIα and Topo IIβ. Topo IIα is highly expressed in proliferating cells, making it a primary target for anticancer drugs, while Topo IIβ is more ubiquitously expressed.[2]
| Inhibitor | Mechanism of Action | Target Isoform(s) | Cell Line | IC50 (µM) |
| Etoposide | Poison | Topo IIα, Topo IIβ | HCT116 | 23-38[3] |
| Doxorubicin | Poison (Intercalator) | Topo IIα, Topo IIβ | U-87 MG | ~1[4] |
| Mitoxantrone | Poison (Intercalator) | Topo IIα, Topo IIβ | Not Specified | >1 (decreased complex formation at higher concentrations)[5] |
| Amsacrine | Poison | Topo IIα, Topo IIβ | Not Specified | Not Specified |
| ICRF-193 | Catalytic Inhibitor | Topo IIα, Topo IIβ | Not Specified | Not Specified |
| T60 | Catalytic Inhibitor | Topo IIα, Topo IIβ | In vitro assay | ~0.3 (Topo IIα), ~3.0 (Topo IIβ)[6] |
| T638 | Catalytic Inhibitor | Topo IIα, Topo IIβ | In vitro assay | ~0.7 (Topo IIα), ~3.8 (Topo IIβ)[7] |
Experimental Protocols
Accurate and reproducible assessment of Topoisomerase II activity and inhibition is fundamental to drug discovery and development. The two most common in vitro assays are the DNA relaxation assay and the DNA decatenation assay.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. In the presence of ATP, Topo II introduces transient double-strand breaks, allowing the supercoils to unwind. The resulting relaxed DNA can be separated from the supercoiled substrate by agarose gel electrophoresis.
Materials:
-
Purified Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)[6]
-
Sterile, nuclease-free water
-
Stop solution/loading dye (e.g., 7 mM EDTA or 1% SDS)[6]
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topo II reaction buffer, supercoiled plasmid DNA (e.g., 0.1–1.0 pmol), and sterile water to the desired final volume (e.g., 20 µl).[6]
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding 1–10 units of Topoisomerase II, Alpha.[6]
-
Incubate the reactions at 37°C for 15-30 minutes.[6]
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with a DNA staining agent and visualize the bands using a UV transilluminator.
-
Quantify the percentage of relaxed DNA in each lane to determine the inhibitory activity.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of Topoisomerase II to resolve catenated (interlocked) DNA networks, typically using kinetoplast DNA (kDNA) from trypanosomes. Decatenated minicircles are released from the network and can be separated from the catenated kDNA by agarose gel electrophoresis. This assay is highly specific for Topo II, as Topoisomerase I cannot perform this function.
Materials:
-
Purified Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Reaction Buffer (as above)
-
Sterile, nuclease-free water
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topo II reaction buffer, kDNA (e.g., 200 ng), and sterile water to the desired final volume (e.g., 20-30 µl).
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding purified Topoisomerase II.
-
Incubate the reactions at 37°C for 15-30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The large, catenated kDNA network will remain in the well, while the smaller, decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize the bands.
-
The disappearance of the high molecular weight kDNA and the appearance of decatenated minicircles indicate Topo II activity.
Visualizations
Experimental Workflow: Topoisomerase II Inhibition Assays
Caption: Workflow for in vitro Topoisomerase II inhibition assays.
Signaling Pathway: Topoisomerase II-Mediated DNA Damage Response
Caption: Cellular response to Topoisomerase II inhibitor-induced DNA damage.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 7. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Topoisomerase II: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the specific, on-target activity of Topoisomerase II (Topo II) is a critical step in elucidating biological mechanisms and advancing novel therapeutics. Topo II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[1][2][3] This unique function makes them a key target for anti-cancer drugs.[4][5]
This guide provides an objective comparison of key experimental methods used to validate and quantify Topo II activity, offering detailed protocols and data interpretation to aid in experimental design and analysis.
Distinguishing Topo II Modulators: Catalytic Inhibitors vs. Poisons
A crucial first step in assessing a compound's effect on Topo II is to determine its mechanism of action. Agents targeting Topo II are broadly classified into two groups[6][7]:
-
Topo II Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle without stabilizing the DNA-protein covalent complex.[8][9] Examples include dexrazoxane (ICRF-187). They prevent Topo II from functioning, but do not typically lead to an accumulation of DNA double-strand breaks.[6]
-
Topo II Poisons: This class of drugs, which includes widely used chemotherapeutics like etoposide and doxorubicin, traps the enzyme on the DNA after it has made a double-strand break but before it can re-ligate the strands.[4][6][10] This stabilization of the "cleavage complex" transforms the essential enzyme into a cellular toxin that generates protein-linked DNA breaks, ultimately triggering cell death.[3][4]
The choice of assay is therefore dependent on which of these activities one intends to measure.
Comparative Analysis of Key Experimental Assays
Several well-established assays are available to measure Topo II activity, both in vitro and within a cellular context. The selection of an appropriate assay depends on the specific question being addressed—whether it is confirming catalytic function, identifying inhibitors, or demonstrating the mechanism of a Topo II poison.
| Assay Name | Principle | Substrate | Information Obtained | Setting | Key Advantages |
| DNA Decatenation Assay | Topo II resolves interlocked DNA circles (catenanes) into individual, decatenated circles, which migrate differently on an agarose gel.[1][2] | Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules.[11][12] | Measures the catalytic, strand-passing activity of Topo II. Can be adapted to screen for both catalytic inhibitors and poisons. | In Vitro | Highly specific for Topo II, as Topoisomerase I cannot decatenate double-stranded DNA.[1][11] Fast and allows for activity-guided purification.[11][12] |
| DNA Relaxation Assay | Topo II (in the presence of ATP) relaxes supercoiled plasmid DNA.[13][14] The relaxed topoisomers are separated from the supercoiled form by agarose gel electrophoresis. | Supercoiled plasmid DNA (e.g., pBR322). | Measures the ability of Topo II to alter DNA topology. | In Vitro | Simple and uses a readily available substrate. |
| DNA Cleavage Assay | Detects the formation of covalent Topo II-DNA cleavage complexes, which are stabilized by Topo II poisons.[1][2] Linearized plasmid DNA is incubated with Topo II and the test compound. The stabilized complex is trapped, and subsequent protein denaturation reveals DNA cleavage products on a gel. | Radiolabeled or fluorescently labeled linear DNA. | Directly measures the ability of a compound to act as a Topo II poison by stabilizing the cleavage complex. | In Vitro | Provides direct evidence of a poison's mechanism of action. Can be used to map cleavage sites. |
| In Vivo Complex of Enzyme (ICE) Assay | Cells are treated with a Topo II poison to trap covalent DNA-protein complexes.[2][3] Cells are lysed, and DNA is sheared. Cesium chloride gradient centrifugation is used to separate the dense protein-DNA complexes from free protein. The amount of Topo II in the DNA fractions is quantified by immunoblotting. | Cellular genomic DNA. | Quantifies the level of stabilized Topo II-DNA adducts within treated cells, confirming on-target engagement of a Topo II poison in vivo. | Cellular | Provides direct evidence of target engagement in a physiological context. Can distinguish between isoforms (Topo IIα and Topo IIβ).[1] |
| Band Depletion Assay | This cellular assay quantifies the amount of Topo IIα that becomes trapped on high-molecular-weight genomic DNA after treatment with a poison like etoposide.[15] The amount of free Topo IIα remaining in the soluble fraction of the cell lysate is assessed by Western blot; a decrease (depletion) of this band indicates trapping on the DNA. | Cellular genomic DNA. | Verifies the formation of catalytic intermediates (cleavage complexes) in cells treated with Topo II poisons. | Cellular | A relatively straightforward cellular method to confirm the action of Topo II poisons.[15] |
Experimental Protocols
Key Experiment: In Vitro DNA Decatenation Assay
This assay is the gold standard for specifically measuring the catalytic activity of Topoisomerase II.
1. Materials:
-
Purified Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate (e.g., from Crithidia fasciculata)
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/ml BSA)
-
ATP solution (e.g., 10 mM)
-
Test compound (inhibitor or poison) at various concentrations
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/ml ethidium bromide
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Nuclease-free water
2. Protocol:
-
Prepare the complete 1x reaction buffer by diluting the 10x stock and adding ATP to a final concentration of 1 mM.[11]
-
On ice, set up a series of 1.5-ml microcentrifuge tubes. For a standard 20 µl reaction, add the following:
-
Initiate the reaction by adding 1 µl of purified Topoisomerase II enzyme (a typical starting range is 1-5 units).[2] Mix gently.
-
Terminate the reaction by adding 5 µl of 5x Stop Buffer/Loading Dye.[2]
-
Load the entire contents of each tube into the wells of a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours to separate the catenated and decatenated DNA forms.[2]
-
Visualize the DNA bands using a UV transilluminator and document the results by photography.[1]
3. Anticipated Results:
-
No Enzyme Control: A single band will remain in the well, as the large kDNA network cannot enter the gel matrix.[2]
-
Positive Control (Enzyme, no inhibitor): The kDNA network will be resolved into decatenated, relaxed circular DNA monomers, which migrate into the gel as a distinct band.[1][11]
-
Catalytic Inhibitor: The enzyme's activity will be blocked, resulting in a dose-dependent decrease in the amount of decatenated product. The band will remain in the well, similar to the no-enzyme control.
-
Topo II Poison: Poisons trap the enzyme on the DNA but may not fully inhibit the initial catalytic steps at all concentrations. The effect can vary, often showing some decatenation but also potentially linearized DNA products from trapped cleavage complexes.
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the complex processes involved in Topo II activity and the assays used to measure it.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
Caption: The catalytic cycle of Topoisomerase II and points of intervention.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. embopress.org [embopress.org]
- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. molbiolcell.org [molbiolcell.org]
Benchmarking Topoisomerase II: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of Topoisomerase II (Topo II) activity and the efficacy of its inhibitors is paramount. This guide provides a comprehensive comparison of Topo II isoforms and inhibitors, supported by experimental data and detailed protocols to ensure reproducible and reliable results.
Topoisomerase II is a critical enzyme in cellular processes, resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1] Its essential role makes it a key target for anticancer therapies.[2] Vertebrates express two isoforms, Topo IIα and Topo IIβ, which, despite having similar catalytic activities in vitro, fulfill distinct biological roles.[3][4] Topo IIα is primarily involved in cell proliferation, making it a prime target in oncology, while Topo IIβ is crucial for neuronal development.[3][5] This guide will delve into the standard assays for benchmarking Topo II, compare the enzymatic properties of its isoforms, and evaluate the potency of common inhibitors.
Comparative Analysis of Topoisomerase II Isoforms
While Topo IIα and Topo IIβ share a high degree of structural homology and exhibit nearly identical catalytic properties in laboratory settings, their regulation and cellular functions differ significantly.[4] Topo IIα expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase, whereas Topo IIβ levels remain relatively constant. This differential expression is a key factor in the selective targeting of rapidly dividing cancer cells. The C-terminal domains of the two isoforms are highly divergent and are thought to be responsible for their distinct in vivo functions.[3]
| Parameter | Topoisomerase IIα | Topoisomerase IIβ | Reference |
| Cellular Function | Essential for cell proliferation, chromosome segregation | Primarily involved in transcriptional regulation and neuronal development | [3][5] |
| Expression | Cell cycle-dependent, peaks in G2/M | Constitutively expressed in most tissues | [6] |
| ATPase Activity (Km for ATP) | Similar to β isoform | Similar to α isoform | [7] |
| ATPase Activity (Vmax) | Higher than β isoform | Lower than α isoform | [7] |
Performance of Common Topoisomerase II Inhibitors
Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topo II poisons, such as etoposide and doxorubicin, stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[2] Catalytic inhibitors, on the other hand, prevent the enzyme from functioning without trapping it on the DNA. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Reference |
| Etoposide | Topoisomerase II | 78.4 | Poison | [8] |
| Doxorubicin | Topoisomerase II | 2.67 | Poison (Intercalator) | [8] |
| Teniposide | Topoisomerase II | More potent than Etoposide in vitro | Poison | [9] |
| T60 | Topoisomerase IIα | ~0.3 (Decatenation) / 4.7 (Relaxation) | Catalytic Inhibitor | [10] |
| T637 | Topoisomerase IIα | ~1.4 (Decatenation) / 16.8 (Relaxation) | Catalytic Inhibitor | [10] |
| T638 | Topoisomerase IIα | ~0.7 (Decatenation) / 2.1 (Relaxation) | Catalytic Inhibitor | [10] |
Note: IC50 values can vary significantly depending on the assay conditions, cell line, and specific enzyme isoform used.
Experimental Protocols
Accurate benchmarking of Topoisomerase II requires standardized and well-defined experimental protocols. The following are methodologies for the three key assays used to measure Topo II activity and inhibition.
Topoisomerase II Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. The conversion of supercoiled DNA to its relaxed form is visualized by agarose gel electrophoresis, as the different topological forms migrate at different rates.
Materials:
-
Purified Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel (0.8-1.0%)
-
Ethidium bromide or other DNA stain
-
Test inhibitors and vehicle control (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 2 µL of 10x Reaction Buffer, 2 µL of 10 mM ATP, 200-500 ng of supercoiled plasmid DNA, and nuclease-free water to a final volume of 18 µL.
-
If testing inhibitors, add the desired concentration of the compound or vehicle control.
-
Add 2 µL of diluted Topoisomerase II enzyme to initiate the reaction. The optimal amount of enzyme should be determined empirically by titration.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate enzyme activity.
Topoisomerase II Decatenation Assay
This assay is highly specific for Topo II and measures its ability to separate interlocked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate. The large, catenated kDNA network cannot enter the agarose gel, while the decatenated minicircles can.
Materials:
-
Purified Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Reaction Buffer
-
10 mM ATP solution
-
Stop Solution/Loading Dye
-
Agarose gel (1.0%)
-
Ethidium bromide or other DNA stain
-
Test inhibitors and vehicle control
Procedure:
-
Set up the reaction mixture on ice as described for the relaxation assay, but substitute supercoiled plasmid DNA with 100-200 ng of kDNA.
-
Add inhibitors or vehicle control as needed.
-
Initiate the reaction by adding the appropriate amount of Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with Stop Solution/Loading Dye.
-
Analyze the products by agarose gel electrophoresis. Decatenation is observed as the appearance of DNA bands corresponding to the released minicircles.
Topoisomerase II Cleavage Assay
This assay is used to identify Topo II poisons that stabilize the cleavage complex. The enzyme is incubated with a DNA substrate, and the reaction is then treated with a denaturant (like SDS) to trap the enzyme covalently bound to the DNA, resulting in DNA breaks that can be visualized on a gel.
Materials:
-
Purified Topoisomerase II enzyme
-
Supercoiled or linear DNA substrate
-
10x Topo II Reaction Buffer
-
10 mM ATP solution (optional, as some poisons do not require it)
-
SDS solution (10%)
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Test inhibitors and vehicle control
Procedure:
-
Assemble the reaction mixture on ice with buffer, DNA, and optional ATP.
-
Add the test compound or vehicle.
-
Add a higher concentration of Topoisomerase II enzyme than used in catalytic assays.
-
Incubate at 37°C for 30 minutes.
-
Add 1/10 volume of 10% SDS and incubate for another 10 minutes at 37°C to trap the cleavage complex.
-
Add Proteinase K and incubate for a further 30-60 minutes at 37°C to digest the enzyme.
-
Add Stop Solution/Loading Dye and analyze the DNA products on an agarose gel. The appearance of linear or nicked DNA from a supercoiled substrate indicates cleavage activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Topoisomerase II, the following diagrams are provided.
The inhibition of Topoisomerase II by poisons leads to the formation of DNA double-strand breaks, which triggers the DNA Damage Response (DDR) pathway. This signaling cascade is crucial for cell cycle arrest and the initiation of DNA repair or apoptosis.
References
- 1. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 6. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pathways for Repair of Topoisomerase II-Mediated DNA Damage [indigo.uic.edu]
Unlocking the Therapeutic Promise of Topoisomerase II: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of various Topoisomerase II inhibitors, supported by experimental data. We delve into the mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate informed decisions in cancer research and drug discovery.
Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their heightened activity in rapidly proliferating cancer cells makes them a prime target for anticancer therapies. This guide explores the landscape of Topo II inhibitors, comparing established and emerging agents to elucidate their therapeutic potential.
Mechanism of Action: Poisons vs. Catalytic Inhibitors
Topoisomerase II inhibitors are broadly classified into two main categories based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, which include widely used chemotherapeutics like etoposide and doxorubicin, stabilize the transient covalent complex formed between Topo II and DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.
-
Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of Topo II without stabilizing the cleavable complex. They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle. These inhibitors, such as dexrazoxane, are being investigated for their potential to offer a better safety profile by avoiding the widespread DNA damage caused by poisons.
Comparative Efficacy of Topoisomerase II Inhibitors
The following tables summarize the in vitro cytotoxicity and clinical trial response rates of several key Topoisomerase II inhibitors.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents a compilation of IC50 values for various Topoisomerase II inhibitors across a range of cancer cell lines.
| Drug | Cancer Type | Cell Line | IC50 (µM) |
| Etoposide | Lung Cancer | A549 | 139.54 ± 7.05[1] |
| Cervical Cancer | HeLa | 209.90 ± 13.42[1] | |
| Gastric Cancer | BGC-823 | 43.74 ± 5.13[1] | |
| Ovarian Cancer | A2780 | 0.07[2] | |
| Bladder Cancer | 5637 | 0.54[2] | |
| Doxorubicin | Liver Cancer | HepG2 | 12.2 |
| Liver Cancer | Huh7 | > 20 | |
| Bladder Cancer | BFTC-905 | 2.3 | |
| Breast Cancer | MCF-7 | 2.5[3] | |
| Lung Cancer | A549 | > 20 | |
| Teniposide | Tongue Squamous Cell Carcinoma | Tca8113 | 0.35 mg/L[4] |
| Glioma (primary culture) | - | 1.3 ± 0.34 µg/mL[4] | |
| Blood (Various) | DOHH-2 | 0.009528[5] | |
| Blood (Various) | SU-DHL-5 | 0.009937[5] | |
| Mitoxantrone | Leukemia | CCRF-CEM | 0.036[6] |
| Colon Cancer | HCT116 | 0.022[6] | |
| Breast Cancer | MCF7 | 1.17[6] | |
| Ovarian Cancer | A2780 | 0.00055[6] | |
| Lung Cancer | A549 | 0.036 nM[6] | |
| Vosaroxin | Acute Myeloid Leukemia | - | < half of cytarabine[7] |
| Glioma | Various | -[8] | |
| Amonafide | Melanoma | - | 10-6.22 M (LC50)[9] |
| Non-small cell lung cancer | - | 10-5.91 M (LC50)[9] |
Clinical Trial Response Rates
This table provides a snapshot of the clinical efficacy of select Topoisomerase II inhibitors in various cancer types.
| Drug | Cancer Type | Treatment Regimen | Response Rate | Clinical Trial Phase |
| Etoposide | Small Cell Lung Cancer (SCLC) | Etoposide + Cisplatin | 60-80%[10] | Multiple |
| Non-Small Cell Lung Cancer (NSCLC) | Etoposide (single agent) | 7%[11] | Prospective Randomized | |
| Non-Small Cell Lung Cancer (NSCLC) | Etoposide + Cisplatin | 25.8%[11] | Prospective Randomized | |
| Teniposide | Small Cell Lung Cancer (SCLC) - Untreated | Teniposide (single agent) | 58%[12] | Phase II |
| Small Cell Lung Cancer (SCLC) - Previously Treated | Teniposide (single agent) | 21%[12] | Phase II | |
| Non-Small Cell Lung Cancer (NSCLC) - Untreated | Teniposide (single agent) | 21%[13] | Randomized | |
| Vosaroxin | Relapsed/Refractory Acute Myeloid Leukemia (AML) | Vosaroxin + Cytarabine | 30.1% (Complete Remission)[14] | Phase III (VALOR) |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) (Age ≥ 60) | Vosaroxin + Cytarabine | 31.9% (Complete Remission)[14] | Phase III (VALOR) | |
| Newly Diagnosed AML/High-Risk MDS (Older Patients) | Vosaroxin + Decitabine | 76% (CR/CRp/CRi)[15] | Phase Ib/II |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the therapeutic potential of any compound. Below are methodologies for key assays used in the evaluation of Topoisomerase II inhibitors.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C.[16]
-
Drug Treatment: Treat cells with various concentrations of the Topoisomerase II inhibitor (e.g., 0.05 to 3 µg/mL for doxorubicin) and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, remove the treatment medium and add 20 µL of 20 mM MTT solution (dissolved in PBS) to each well. Incubate for 3 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[1][17]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[4][17]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay: Annexin V Staining
The Annexin V assay is used to detect phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
-
Cell Collection: Collect both adherent and floating cells after drug treatment. Wash the cells twice with cold PBS.[18]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add Annexin V conjugate (e.g., FITC-conjugated) and a viability dye like Propidium Iodide (PI).[10]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Tumor Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anticancer agents.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in a mixture of PBS and Matrigel (1:1 ratio).[5]
-
Implantation: Subcutaneously inject the cell suspension (e.g., 2-5 million cells in 50-100 µL) into the flank of immunocompromised mice (e.g., NSG mice).[5]
-
Tumor Growth and Measurement: Monitor tumor growth by measuring tumor volume with calipers 2-3 times a week.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 70-300 mm³), randomize mice into treatment and control groups and begin drug administration via the desired route (e.g., intravenous, intraperitoneal, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and animal health throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression.
Signaling Pathways and Visualizations
Topoisomerase II inhibitors trigger complex downstream signaling cascades, primarily leading to cell cycle arrest and apoptosis.
Topoisomerase II Poison-Induced Apoptosis
The stabilization of the Topo II-DNA cleavable complex by poisons leads to the formation of DNA double-strand breaks. These breaks are recognized by cellular DNA damage response (DDR) pathways, activating sensor kinases like ATM and ATR. This cascade ultimately leads to the activation of effector caspases and the execution of apoptosis.
References
- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage [indigo.uic.edu]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. advetresearch.com [advetresearch.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. immunostep.com [immunostep.com]
A Comparative Guide to the Cytotoxicity of Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of prominent Topoisomerase II inhibitors, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a baseline for the development of novel anti-cancer therapeutics.
Introduction to Topoisomerase II Inhibitors
Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By creating transient double-strand breaks, they allow for the passage of another DNA duplex, thereby untangling DNA.[1] Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with this process. These inhibitors can be broadly categorized into two groups:
-
Topoisomerase II poisons: These agents, such as etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topoisomerase II and DNA.[2] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[2][3]
-
Topoisomerase II catalytic inhibitors: These compounds, in contrast, inhibit the enzyme's activity without trapping the cleavage complex. They can interfere with ATP binding or other conformational changes necessary for the catalytic cycle.
This guide will focus on the comparative cytotoxicity of four widely studied Topoisomerase II poisons: Etoposide, Doxorubicin, Mitoxantrone, and Amsacrine.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Etoposide, Doxorubicin, and Mitoxantrone across various human cancer cell lines as reported in the literature. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions used.
| Cell Line | Cancer Type | Etoposide IC50 (µM) | Doxorubicin IC50 (µM) | Mitoxantrone IC50 (nM) | Incubation Time | Reference |
| A549 | Lung Carcinoma | 3.49 | > 20 | - | 72h | [4][5] |
| BEAS-2B | Normal Lung | 2.10 | - | - | 72h | [4] |
| MCF-7 | Breast Carcinoma | 150 (24h), 100 (48h) | 2.50 | 196 | 24h/48h | [5][6][7] |
| MDA-MB-231 | Breast Carcinoma | 200 | - | 18 | 48h | [6][7] |
| HepG2 | Hepatocellular Carcinoma | > Etoposide | 12.2 | - | 48h | [5][8] |
| Huh7 | Hepatocellular Carcinoma | - | > 20 | - | 24h | [5] |
| HeLa | Cervical Carcinoma | - | 2.9 | - | 24h | [5] |
| HL-60 | Promyelocytic Leukemia | - | - | - | - | [9] |
| HT-29 | Colorectal Adenocarcinoma | - | - | - | 24h/48h | [10] |
| Y79 | Retinoblastoma | - | - | - | 24h/48h | [10] |
| U373 | Glioblastoma | - | - | - | 24h/48h | [10] |
Data for Amsacrine was not as readily available in a comparable format within the searched literature.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate Topoisomerase II inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[12]
-
Drug Treatment: Treat the cells with varying concentrations of the Topoisomerase II inhibitor. Include untreated and vehicle-only controls.[12] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 1:1000 dilution of the MTT stock solution in cell culture medium (final concentration 5 µg/mL).[11] Add 110 µL of this solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[12] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[12]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[1][13]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Prepare wells for controls, including a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (cells lysed with a provided lysis buffer).[13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[14]
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[14] Add the LDH assay reagent to each well.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[1][14]
-
Stop Reaction and Absorbance Measurement: Add the stop solution to each well and measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum LDH release control.[15]
Signaling Pathways and Visualizations
Topoisomerase II inhibitors primarily induce apoptosis through the DNA damage response pathway. The accumulation of double-strand breaks triggers a signaling cascade that culminates in programmed cell death.
General Apoptotic Pathway Induced by Topoisomerase II Inhibitors
The following diagram illustrates the key steps in the apoptotic pathway initiated by Topoisomerase II poisons. DNA damage sensors like ATM and ATR are activated, which in turn phosphorylate downstream effectors such as p53 and Chk2.[3] This leads to cell cycle arrest and, if the damage is irreparable, the activation of the intrinsic apoptotic pathway involving mitochondrial release of cytochrome c and subsequent caspase activation.[3][16]
Caption: General apoptotic pathway induced by Topoisomerase II inhibitors.
Doxorubicin-Induced Cardiotoxicity Pathway
A significant limitation of doxorubicin is its cardiotoxicity, which is mediated by several mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and p53-dependent inhibition of the mTOR pathway.[17][18][19]
Caption: Key pathways in Doxorubicin-induced cardiotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the comparative cytotoxicity of Topoisomerase II inhibitors.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal pathways in doxorubicin-induced cardiotoxicity [cjpt.magtechjournal.com]
- 18. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Assessing the Advantages of Topoisomerase II as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Topoisomerase II enzymes are indispensable for cell viability, playing a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. Their essential nature and elevated activity in rapidly proliferating cancer cells have established them as a cornerstone target for anticancer therapies for several decades. This guide provides a comprehensive comparison of the advantages of targeting Topoisomerase II, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
The Strategic Advantage of Targeting Topoisomerase II
The primary advantage of targeting Topoisomerase II in cancer therapy lies in its dual-role mechanism of action. Unlike inhibitors that simply block an enzyme's function, many Topoisomerase II inhibitors act as "poisons." They trap the enzyme in a covalent complex with DNA after it has created a double-strand break, converting the essential enzyme into a potent DNA-damaging agent. This leads to the accumulation of cytotoxic DNA lesions and ultimately triggers apoptotic cell death.
Mammalian cells express two isoforms of Topoisomerase II: alpha (TOP2A) and beta (TOP2B). TOP2A is preferentially expressed in proliferating cells, making it an ideal target for cancer therapies, while TOP2B is more ubiquitously expressed, including in quiescent cells. This differential expression offers a therapeutic window, allowing for the selective targeting of cancer cells.[1]
Comparative Performance of Topoisomerase II Inhibitors
The clinical utility of targeting Topoisomerase II is exemplified by the efficacy of several approved drugs. The following tables summarize the in vitro cytotoxicity of common Topoisomerase II inhibitors against various cancer cell lines, as well as a comparison of their clinical efficacy in treating small-cell lung cancer.
Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase II Inhibitors in Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Etoposide | A549 | Lung Carcinoma | 1.82[2] |
| K562 | Chronic Myelogenous Leukemia | 1.8[2] | |
| HL-60 | Promyelocytic Leukemia | > 0.73[2] | |
| Doxorubicin | Hep-G2 | Liver Cancer | 8.28[3] |
| MCF-7 | Breast Cancer | 7.67[3] | |
| A549 | Lung Carcinoma | 6.62[3] | |
| Teniposide | HL-60/MX2 | Promyelocytic Leukemia (resistant) | 0.87[2] |
| Mitoxantrone | HL-60 | Promyelocytic Leukemia | ~0.01-0.1 (literature range) |
Table 2: Clinical Efficacy of Etoposide vs. Doxorubicin-Based Regimens in Extensive Small-Cell Lung Cancer
| Treatment Regimen | Number of Patients | Response Rate (%) | Complete Response Rate (%) | Median Survival (months) |
| Etoposide + Cisplatin (EP) | 218 | 61 | 10 | 8.6[4] |
| Cyclophosphamide + Doxorubicin + Vincristine (CAV) | 219 | 51 | 7 | 8.3[4] |
| Etoposide (single agent) | 75 (in another study) | - | 7 | 7 (extensive disease)[5] |
| Vincristine + Doxorubicin + Cyclophosphamide (VAC) | 82 (in another study) | - | 23 | 5.5 (extensive disease)[5] |
Key Experimental Protocols
The evaluation of Topoisomerase II inhibitors relies on a set of standardized in vitro assays. Below are the detailed methodologies for three fundamental experiments.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of Topoisomerase II to relax supercoiled plasmid DNA, a key function of the enzyme.
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), 1 mM ATP, and supercoiled plasmid DNA (e.g., pBR322) in a final volume of 20-30 µL.
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent-only control.
-
Enzyme Addition: Add purified Topoisomerase II enzyme to the mixture. The amount of enzyme should be predetermined to achieve complete relaxation in the absence of an inhibitor.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. Relaxed and supercoiled DNA isoforms will migrate at different rates, allowing for visualization and quantification.
Topoisomerase II DNA Cleavage (Decatenation) Assay
This assay measures the ability of Topoisomerase II to decatenate, or unlink, intertwined DNA circles, a process that mimics the resolution of replicated chromosomes. Kinetoplast DNA (kDNA), a network of interlocked DNA circles from trypanosomes, is a common substrate.
-
Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase II reaction buffer, ATP, and kDNA.
-
Inhibitor and Enzyme Addition: Add the test compound followed by purified Topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the large kDNA network will remain in the well.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of Topoisomerase II inhibitors on cancer cells.
Methodology: [12][13][14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Topoisomerase II inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Visualizing the Molecular Landscape
The following diagrams illustrate the central role of Topoisomerase II in cellular processes and the experimental workflows used to study its inhibitors.
Caption: Topoisomerase II action and therapeutic intervention.
Caption: Workflow for key Topoisomerase II assays.
Disadvantages and Side Effects
Despite their efficacy, Topoisomerase II inhibitors are associated with significant side effects, primarily due to their impact on healthy, dividing cells and the activity of the TOP2B isoform.
-
Myelosuppression: Inhibition of hematopoiesis is a common dose-limiting toxicity.
-
Cardiotoxicity: Anthracyclines like doxorubicin are particularly known for causing cumulative, dose-dependent cardiotoxicity, which is mediated by the TOP2B isoform in cardiomyocytes.[17]
-
Secondary Malignancies: Treatment with Topoisomerase II poisons, especially etoposide, is associated with a risk of developing therapy-related secondary leukemias, often characterized by specific chromosomal translocations.[18][19][20][21]
Comparison with Alternative Therapies
While Topoisomerase II inhibitors remain a mainstay of many chemotherapy regimens, the landscape of cancer treatment is continually evolving. Targeted therapies, such as kinase inhibitors and PARP inhibitors, and immunotherapies, like checkpoint inhibitors, offer alternative or complementary approaches.
Table 3: Comparison of Topoisomerase II Inhibitors with Other Cancer Therapies
| Therapeutic Class | Mechanism of Action | Primary Advantages | Key Disadvantages |
| Topoisomerase II Inhibitors | Induce DNA double-strand breaks | Broad applicability across many cancer types; well-established efficacy. | Significant side effects (myelosuppression, cardiotoxicity); risk of secondary cancers. |
| Kinase Inhibitors | Block specific signaling pathways crucial for tumor growth | High specificity for cancer cells with particular mutations; often better tolerated. | Development of resistance; efficacy limited to specific patient populations. |
| PARP Inhibitors | Inhibit DNA single-strand break repair, leading to synthetic lethality in BRCA-mutated cancers | High efficacy in specific genetic contexts (e.g., BRCA1/2 mutations). | Efficacy is largely restricted to tumors with deficiencies in DNA repair. |
| Immune Checkpoint Inhibitors | Block inhibitory signals to T cells, enhancing the anti-tumor immune response | Can induce durable, long-term responses; effective in a variety of "hot" tumors. | Immune-related adverse events; not effective in all patients or tumor types. |
Conclusion
Targeting Topoisomerase II remains a highly effective strategy in cancer chemotherapy due to its critical role in cell proliferation and the potent DNA-damaging mechanism of its inhibitors. The differential expression of TOP2A in cancer cells provides a therapeutic window that has been successfully exploited by drugs like etoposide and doxorubicin for decades. However, the significant toxicities associated with these agents, including cardiotoxicity and the risk of secondary malignancies, underscore the need for ongoing research into more selective inhibitors and combination therapies. As our understanding of cancer biology deepens, the strategic use of Topoisomerase II inhibitors, potentially in combination with targeted and immunotherapies, will continue to be a vital component of the oncologist's armamentarium.
References
- 1. Differential expression of the topoisomerase II alpha and beta genes in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Randomized study of cyclophosphamide, doxorubicin, and vincristine versus etoposide and cisplatin versus alternation of these two regimens in extensive small-cell lung cancer: a phase III trial of the Southeastern Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Therapy-Related Secondary Cancers - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Topoisomerase II Inhibitor A-IN-5
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of potent chemical compounds like Topoisomerase II inhibitors is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for the hypothetical Topoisomerase II inhibitor, A-IN-5. The following procedures are based on general best practices for handling hazardous chemical compounds in a laboratory setting.
Quantitative Safety Data
The following table summarizes key safety information for a typical potent Topoisomerase II inhibitor. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound being used.
| Parameter | Value | Source / Comment |
| Physical State | Solid (powder) or liquid (in DMSO) | Varies by manufacturer |
| Storage Temperature | -20°C | General recommendation for stability |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard laboratory practice |
| First Aid - Eye Contact | Immediately flush with plenty of water | [1] |
| First Aid - Skin Contact | Wash off with soap and plenty of water | [2] |
| Extinguishing Media | Dry chemical, carbon dioxide, water spray, or foam | [1] |
Experimental Workflow: General Handling of Topoisomerase II Inhibitors
The following diagram illustrates a typical workflow for handling a Topoisomerase II inhibitor in a laboratory setting, from receiving the compound to its final disposal.
Caption: General laboratory workflow for handling Topoisomerase II inhibitors.
Proper Disposal Procedures for Topoisomerase II Inhibitor A-IN-5
The following step-by-step protocol outlines the proper disposal procedures for waste generated from experiments involving Topoisomerase II Inhibitor A-IN-5. These procedures are critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory guidelines.
I. Waste Segregation and Collection
-
Identify Waste Streams : All materials that have come into direct contact with Topoisomerase II Inhibitor A-IN-5 must be considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Stock solutions and dilutions in solvents like DMSO.
-
Contaminated consumables:
-
Pipette tips
-
Microcentrifuge tubes
-
Gloves
-
Bench paper
-
-
Aqueous waste from assays.
-
-
Use Designated Waste Containers :
-
Solid Waste : Collect all contaminated solid materials in a clearly labeled, sealable, and puncture-resistant hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the inhibitor in a designated, leak-proof, and chemically resistant container. Do not mix with other non-hazardous liquid waste.
-
II. Labeling of Hazardous Waste
Proper labeling is crucial for identification and safe handling by environmental health and safety personnel.
-
Attach a Hazardous Waste Label : As soon as you begin collecting waste, affix a hazardous waste label to the container.
-
Complete the Label Information :
-
Generator Information : Fill in your name, laboratory, and contact information.
-
Chemical Contents : List all chemical constituents by their full name (e.g., "Topoisomerase II Inhibitor A-IN-5", "Dimethyl Sulfoxide"). Estimate the percentage of each component.
-
III. Storage of Hazardous Waste
-
Secure Storage : Store waste containers in a designated, secure area within the laboratory, away from general traffic.
-
Secondary Containment : Place liquid waste containers in a secondary containment bin to prevent spills.
-
Keep Containers Closed : Always keep waste containers securely sealed when not in use.
IV. Arranging for Disposal
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain : Under no circumstances should liquid waste containing Topoisomerase II inhibitors be poured down the sink. These compounds can be harmful to aquatic life and may not be effectively treated by standard wastewater systems.[1]
-
Do Not Dispose in Regular Trash : Solid waste contaminated with the inhibitor must not be placed in the regular trash.
Logical Relationship: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with Topoisomerase II Inhibitor A-IN-5.
Caption: Decision pathway for waste segregation of Topoisomerase II inhibitors.
References
Essential Safety and Operational Guide for Handling Potent Small Molecule Inhibitors
Disclaimer: This document provides essential safety and logistical information for handling potent small molecule inhibitors in a research setting, typified by a compound like "Topoisomerase II|A-IN-5." As no specific Safety Data Sheet (SDS) is publicly available for "this compound," this guidance is based on best practices for handling potent, powdered chemical compounds of unknown toxicity.[1][2] Always consult the specific SDS for any chemical before handling.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the proper handling and disposal of potent research compounds.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, when unpacking the compound.[3][4][5]
-
Verify that the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.[6]
-
Store the compound in a designated, well-ventilated, and secure area, away from incompatible materials.[7] Keep the container tightly closed.[2][6]
-
Maintain an accurate inventory of the compound, documenting the quantity received and amounts used.
2. Weighing and Solution Preparation:
-
All handling of the powdered compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8][9]
-
Designate a specific area within the fume hood for handling the powder and line the work surface with absorbent bench paper.[7][8]
-
Use dedicated spatulas and weigh boats for the compound. Disposable items are preferred to prevent cross-contamination.[9]
-
To avoid generating dust, transfer the powder carefully in small increments. Avoid pouring directly from the primary container.[8]
-
The "tare method" is recommended to minimize handling:
-
Place a sealed, empty container on the balance and tare it.
-
Move the container to the fume hood.
-
Add the powder to the container inside the hood and securely close it.
-
Return the sealed container to the balance for the final weight.
-
Perform any subsequent dilutions or manipulations within the fume hood.[7][9][10]
-
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
When using the compound in experiments, ensure that all procedures are performed in a manner that minimizes the creation of aerosols.[11]
-
Always wear the minimum required PPE when handling solutions containing the inhibitor.[7]
-
After completing the experimental work, decontaminate all surfaces and equipment. A wet cleaning method with a suitable solvent is preferred over dry sweeping to avoid generating dust.[7][8]
4. Disposal Plan:
-
All waste contaminated with the potent inhibitor, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.[12][13]
-
Segregate solid and liquid waste into separate, clearly labeled, and leak-proof containers.[12][14]
-
Do not mix incompatible waste streams.[12]
-
Follow all institutional and local regulations for the disposal of hazardous waste.[15] Empty containers that held the compound should also be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[13]
Data Presentation: Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling potent small molecule inhibitors. Specifications should be confirmed based on a risk assessment and the specific solvent being used.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[5] Chemical splash goggles are required when there is a risk of splashing.[5][16] | Protects eyes from airborne powder and splashes of chemical solutions. |
| Hand Protection | Nitrile gloves (check manufacturer's guide for solvent compatibility).[7] For highly toxic compounds, double-gloving is recommended.[5][9] | Prevents dermal contact with the chemical. |
| Body Protection | A lab coat with long sleeves and a buttoned front is the minimum requirement.[17] Flame-resistant lab coats should be used when working with flammable solvents.[3][16] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[4][16] | Protects feet from spills and falling objects. |
| Respiratory | Not typically required if all handling of powders is performed within a certified chemical fume hood or other ventilated enclosure. If these are not available, a respirator may be necessary.[4] | Prevents inhalation of airborne powder. The type of respirator should be determined by a safety professional based on a risk assessment. |
Experimental Protocols: Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Assess the Hazard: Evaluate the nature of the spill (powder or liquid) and the associated risks.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For Powder Spills: Gently cover the spill with absorbent paper to avoid making the powder airborne. Wet the absorbent material with a suitable solvent (e.g., water or ethanol, if compatible) and carefully wipe up the spill, working from the outside in. A HEPA-filtered vacuum can also be used for cleaning.[8] Do not dry sweep.
-
For Liquid Spills: Contain the spill with absorbent pads or spill socks. Apply absorbent material to the spill, allow it to soak up the liquid, and then carefully collect the contaminated material.
-
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.
-
Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and dispose of it as hazardous chemical waste.[13]
-
Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Mandatory Visualization: Workflow Diagram
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. afd.calpoly.edu [afd.calpoly.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. vumc.org [vumc.org]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
